Mirin
描述
Structure
2D Structure
属性
IUPAC Name |
(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQCJILTOVLHD-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mirin as an MRE11 Inhibitor: A Technical Guide
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. A critical lesion is the DNA double-strand break (DSB), which, if improperly repaired, can lead to chromosomal instability, mutagenesis, and cell death. The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and a central player in the DNA Damage Response (DDR).[1][2] It is essential for the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of cell cycle checkpoints and DNA repair pathways.[3][4] MRE11, a component of this complex, possesses 3'-5' exonuclease and endonuclease activities that are crucial for DNA end processing.[1][5] Mirin (Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) has been identified as a small molecule inhibitor that specifically targets the MRN complex, providing a valuable tool for dissecting the intricacies of the DDR and exploring novel therapeutic strategies.[1][6] This guide details the function, mechanism, and experimental application of this compound as an MRE11 inhibitor.
Core Mechanism of Action
This compound functions as a potent inhibitor of the MRN complex.[7] Its primary mechanism involves the direct inhibition of the MRE11 subunit's associated 3' to 5' exonuclease activity.[1] This enzymatic function of MRE11 is critical for processing the ends of DNA breaks, a necessary step for the subsequent recruitment and activation of the ATM kinase.[1][3]
Key aspects of this compound's mechanism include:
-
Inhibition of MRE11 Nuclease Activity: this compound directly interferes with the exonuclease function of MRE11.[1] However, it does not prevent the MRN complex from binding to damaged DNA.[1]
-
Prevention of MRN-Dependent ATM Activation: By inhibiting MRE11's nuclease activity, this compound prevents the proper MRN-dependent activation of ATM in response to DSBs.[1][2] This is a crucial distinction, as this compound does not affect the intrinsic protein kinase activity of ATM itself.[1]
-
Suppression of Downstream Signaling: The failure to activate ATM results in the downstream inhibition of ATM-dependent phosphorylation events. This includes the autophosphorylation of ATM at Ser1981 and the phosphorylation of key substrates such as NBS1, Chk2, p53, and H2AX, which are essential for signaling cell cycle arrest and initiating DNA repair.[2][7]
Impact on DNA Repair and Cell Cycle Control
This compound's inhibition of the MRN complex has profound consequences for cellular responses to DNA damage, primarily by disrupting major DNA repair pathways and cell cycle checkpoints.
-
Homologous Recombination (HR): The MRN complex is indispensable for initiating HR, a high-fidelity repair pathway for DSBs that uses a sister chromatid as a template.[6][8] MRE11's nuclease activity is required for the initial resection of DNA ends to create 3' single-stranded DNA overhangs, a prerequisite for RAD51 loading and strand invasion. By inhibiting this activity, this compound effectively blocks HR.[1][9] This property makes it a valuable tool for studying HR and a potential agent for sensitizing HR-proficient tumors to chemotherapy.[9]
-
Non-Homologous End Joining (NHEJ): While the MRN complex is primarily associated with HR, it also plays a role in alternative NHEJ (alt-NHEJ) pathways, which are more active when the canonical NHEJ pathway is deficient.[10] this compound has been shown to decrease the efficiency of end-joining, demonstrating a role for the MRN complex in these alternative repair processes.[10]
-
G2/M Checkpoint: The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This checkpoint is critically dependent on the ATM-Chk2 signaling axis. By preventing ATM activation, this compound abolishes the G2/M checkpoint, allowing cells to proceed into mitosis despite the presence of DSBs, which can lead to genomic instability and cell death.[1]
Quantitative Inhibitory Data
The efficacy of this compound has been quantified across various biochemical and cellular assays. The following table summarizes key inhibitory concentrations.
| Target / Process | IC50 / Effective Concentration | Cell Line / System | Reference |
| MRN-Dependent ATM Activation | 12 µM (IC50) | Cell-free extracts | [2][11] |
| H2AX Phosphorylation | 66 µM (IC50) | Mammalian cells | [2] |
| MRE11 Nuclease Activity | ~100 µM | Purified recombinant protein | [1] |
| Cytotoxicity | ~50 µM | HEK293 cells | [11] |
| G2/M Checkpoint Abolition | 25 µM | Mammalian cells | [1] |
| Sensitization to Cisplatin | 100 µM | HEK293 cells | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in a research setting. Below are protocols for key experiments used to characterize its function.
MRE11 Exonuclease Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of this compound on the nuclease activity of purified MRE11 protein.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween 20, 2 mM DTT, 5 mM MnCl₂, a radiolabeled oligonucleotide DNA substrate (0.1 pmol), and purified recombinant MRE11 protein (0.3 pmol).[7]
-
Inhibitor Addition: Add this compound (e.g., at a final concentration of 100 µM) or DMSO (vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for nuclease activity.[7]
-
Reaction Termination: Stop the reaction by adding SDS to 0.2%, EDTA to 5 mM, and proteinase K to 0.1 mg/ml, followed by a 15-minute incubation.[7]
-
Analysis: Mix an aliquot of each reaction with formamide loading buffer and resolve the DNA products on a 10% acrylamide/7 M urea sequencing gel.[7]
-
Detection: Visualize the results using a phosphorimaging system to detect the degradation of the DNA substrate.[7]
G2/M Checkpoint Assay (Cell-Based)
This assay determines this compound's ability to abrogate the DNA damage-induced G2/M cell cycle checkpoint.
Methodology:
-
Cell Synchronization: Synchronize mammalian cells (e.g., HeLa or U2OS) at the G1/S boundary using a double thymidine block.
-
Release and Treatment: Release cells from the block into the fresh medium. After ~8.5 hours (allowing cells to progress to G2), add this compound (25 µM), an ATM inhibitor (e.g., KU-55933, 10 µM) as a positive control, or DMSO as a negative control.[1]
-
DNA Damage Induction: Thirty minutes after drug addition, irradiate the cells with 10 Gy of γ-radiation to induce DSBs.[1]
-
Mitotic Trapping: Incubate cells for 1.5 hours, then add nocodazole (1 µg/ml) to trap any cells that enter mitosis.[1]
-
Harvest and Fixation: After approximately 15 hours of nocodazole treatment, harvest the cells, fix them in 70% ethanol, and store them at -20°C.[1]
-
Analysis: Stain the cells for DNA content (e.g., with propidium iodide) and analyze the cell cycle distribution by flow cytometry. A reduction in the G2-arrested population and an increase in the mitotic population in irradiated, this compound-treated cells indicate checkpoint abrogation.
Therapeutic Potential and Research Applications
This compound's specific targeting of the MRN complex makes it a powerful tool and a potential therapeutic agent.
-
Research Tool: this compound allows for the functional dissection of the MRN complex's roles in DNA repair, replication, and checkpoint signaling, circumventing the limitations of genetic approaches where MRN components are essential for cell viability.[1][6]
-
Chemosensitization and Radiosensitization: By inhibiting HR, this compound can enhance the efficacy of DNA-damaging agents like platinum-based drugs (e.g., carboplatin) and ionizing radiation, particularly in cancer cells that rely on HR for survival.[9][10] Studies in ovarian cancer models have shown that this compound can help overcome chemoresistance.[9]
-
Targeting Replication Stress: In certain cancers, such as those driven by the MYCN oncogene, high levels of replication stress are a key vulnerability. MRE11 is required to manage this stress. Inhibition of MRE11 by this compound can induce intolerable levels of DNA damage, leading to p53-dependent apoptosis.[5] Encapsulation of this compound in nanoparticles has shown efficacy in reducing tumor growth in preclinical neuroblastoma models.[5]
This compound is a selective inhibitor of the MRE11 nuclease activity within the MRN complex.[1][7] Its ability to block MRN-dependent ATM activation provides a specific mechanism for disrupting the DNA damage response at one of its earliest steps. This leads to the inhibition of homologous recombination, the abrogation of the G2/M checkpoint, and sensitization of cells to genotoxic agents.[1][9] As a research tool, this compound is invaluable for probing the functions of the MRN complex. From a therapeutic perspective, its potential as a chemo- and radiosensitizer, especially for targeting tumors with specific vulnerabilities like high replication stress, marks it as a promising lead for further drug development.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. embopress.org [embopress.org]
- 4. Requirement of the MRN complex for ATM activation by DNA damage | Semantic Scholar [semanticscholar.org]
- 5. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DNA repair - Wikipedia [en.wikipedia.org]
- 9. Inhibition of homologous recombination repair by this compound in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Mre11 in chromosomal nonhomologous end joining in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Mirin: A Technical Guide to its Biochemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirin is a small molecule inhibitor that has garnered significant attention in the field of DNA damage response (DDR). It primarily functions by targeting the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs). By inhibiting the exonuclease activity of Mre11, this compound effectively prevents the MRN-dependent activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. This inhibitory action disrupts downstream signaling cascades involved in cell cycle checkpoints and DNA repair pathways, most notably homologous recombination. This technical guide provides an in-depth overview of the biochemical properties, structure, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Biochemical Properties and Structure
This compound is a potent and specific inhibitor of the MRN complex.[1][2] Its chemical formula is C₁₀H₈N₂O₂S, and it has a molecular weight of 220.25 g/mol .
| Property | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxamide |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| CAS Number | 1198097-97-0 |
| SMILES | N=C1N=C(O)/C(S1)=C([H])/C2=CC=C(O)C=C2 |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Mre11-Rad50-Nbs1 (MRN) complex, a key component of the DNA damage response machinery.[1][2][3] The MRN complex is one of the first sensors to recognize and bind to DNA double-strand breaks (DSBs). Upon binding to DSBs, the MRN complex recruits and activates the ATM kinase.[4]
This compound specifically inhibits the 3' to 5' exonuclease activity of the Mre11 subunit of the MRN complex.[3][5][6][7] This nuclease activity is crucial for the processing of DNA ends, a prerequisite for the full activation of ATM. By inhibiting Mre11's exonuclease function, this compound prevents the MRN-dependent activation of ATM without directly affecting ATM's intrinsic kinase activity.[2][3][4]
The inhibition of ATM activation by this compound has several downstream consequences:
-
Inhibition of ATM autophosphorylation: this compound prevents the autophosphorylation of ATM at Ser1981, a key step in its activation in response to DSBs.[2][4]
-
Reduced phosphorylation of ATM substrates: The phosphorylation of downstream ATM targets, such as Chk2 and Nbs1, is significantly reduced in the presence of this compound.[2][4]
-
Abrogation of the G2/M checkpoint: By preventing ATM activation, this compound abolishes the G2/M cell cycle checkpoint that is normally induced by DNA damage.[2][4]
-
Inhibition of Homologous Recombination: this compound blocks homology-directed repair (HDR), a major pathway for the repair of DSBs.[2][4]
Quantitative Data
The inhibitory effects of this compound have been quantified in various studies. The following table summarizes key IC₅₀ values and effective concentrations.
| Parameter | Cell Line/System | IC₅₀ / Effective Concentration | Reference |
| MRN-dependent ATM activation | In vitro | 12 µM | [2][4][5] |
| H2AX phosphorylation | Mammalian cells | 66 µM | [4] |
| Cytotoxicity (50%) | HEK293 cells | 50 µM | [2] |
| G2 arrest induction | TOSA4 cells | 50-100 µM | [2][4] |
| Inhibition of homology-dependent DNA repair | TOSA4 cells | 10-100 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro ATM Kinase Assay
This assay measures the ability of this compound to inhibit the MRN-dependent activation of ATM kinase activity in a cell-free system.
Materials:
-
Purified recombinant ATM protein
-
Purified recombinant MRN complex (Mre11, Rad50, Nbs1)
-
Linear double-stranded DNA (e.g., linearized plasmid)
-
GST-p53 (1-100) fusion protein (as ATM substrate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
ATP solution (10 mM)
-
Anti-phospho-p53 (Ser15) antibody
-
Anti-GST antibody (for loading control)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Kinase Buffer
-
1 µL of linear dsDNA (e.g., 100 ng/µL)
-
1 µL of purified MRN complex (e.g., 20 nM)
-
1 µL of purified ATM protein (e.g., 5 nM)
-
1 µL of GST-p53 substrate (e.g., 1 µg)
-
1 µL of this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) or DMSO control.
-
Adjust the final volume to 18 µL with nuclease-free water.
-
-
Pre-incubate the reaction mixtures at 30°C for 10 minutes to allow this compound to interact with the MRN complex.
-
Initiate the kinase reaction by adding 2 µL of 1 mM ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To ensure equal loading of the substrate, the membrane can be stripped and re-probed with an anti-GST antibody.
Cell-Based ATM Activation Assay (Western Blot)
This protocol describes the assessment of ATM activation in cultured cells by detecting the phosphorylation of its downstream target, Chk2, via Western blotting.
Materials:
-
Human cell line (e.g., HEK293, U2OS)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Etoposide, Bleomycin, or Ionizing Radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Anti-phospho-Chk2 (Thr68) antibody
-
Anti-Chk2 antibody (total)
-
Anti-β-actin or other loading control antibody
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or DMSO control for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by exposing them to ionizing radiation (e.g., 10 Gy). Include an untreated control.
-
After the damage induction period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Perform SDS-PAGE, protein transfer, and Western blotting as described in the in vitro kinase assay protocol (steps 6-13).
-
Probe the membrane with an antibody against phospho-Chk2 (Thr68).
-
For loading controls, strip the membrane and re-probe with antibodies against total Chk2 and a housekeeping protein like β-actin.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cultured cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) or DMSO as a vehicle control. Include wells with medium only as a blank.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Inhibition by this compound
Caption: Inhibition of the DNA damage response pathway by this compound.
Experimental Workflow for Assessing this compound's Activity
Caption: General experimental workflow to characterize this compound's activity.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the DNA damage response. Its specific inhibition of the MRN complex provides a means to study the distinct roles of MRN and ATM in maintaining genomic stability. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists in the fields of cell biology, cancer research, and drug development who are interested in utilizing this compound to investigate the MRN-ATM signaling axis and its implications in health and disease. Further research into the therapeutic potential of this compound, particularly in combination with DNA-damaging chemotherapeutics, is warranted.
References
- 1. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. homologous-recombination-repair-reporter-kit [topogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mirin on the MRE11-Rad50-Nbs1 (MRN) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MRE11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that governs DNA repair, cell cycle checkpoints, and overall genomic stability. Its central role in the DNA damage response (DDR) has made it a compelling target for therapeutic intervention, particularly in oncology. Mirin, a small molecule inhibitor, has emerged as a key tool for studying and targeting the MRN complex. This technical guide provides an in-depth analysis of this compound's effects on the MRN complex, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of DNA repair, cancer biology, and pharmacology.
Introduction to the MRN Complex and its Role in DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). The cell has evolved a sophisticated network of proteins to detect and repair DSBs, collectively known as the DNA Damage Response (DDR). The MRN complex, composed of MRE11, RAD50, and NBS1, is at the forefront of this response.[1]
The MRN complex functions as a DNA damage sensor, binding to DSBs and initiating downstream signaling pathways.[2] One of its primary roles is the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[2] Upon activation, ATM phosphorylates a multitude of downstream targets, including Chk2 and p53, to orchestrate cell cycle arrest, apoptosis, and DNA repair.[3] The MRE11 subunit of the complex possesses both 3'-5' exonuclease and single-strand endonuclease activities, which are crucial for the processing of DNA ends, a prerequisite for repair by homologous recombination (HR).[4]
This compound: A Small Molecule Inhibitor of the MRN Complex
This compound is a potent and specific inhibitor of the MRN complex.[3] Its primary mechanism of action is the inhibition of the MRE11-associated exonuclease activity.[4] By targeting this enzymatic function, this compound effectively prevents the MRN-dependent activation of ATM, without directly affecting the kinase activity of ATM itself.[4] This inhibition of the upstream signaling events of the DDR has profound consequences on cellular processes such as cell cycle progression and DNA repair.
Mechanism of Action
This compound's inhibitory effect on the MRE11 exonuclease activity disrupts the initial steps of DSB processing. This, in turn, prevents the conformational changes in the MRN complex and the subsequent recruitment and activation of ATM at the site of DNA damage. The signaling cascade that would normally lead to cell cycle arrest and DNA repair is therefore blunted.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
cellular pathways modulated by Mirin treatment
An In-depth Technical Guide to Cellular Pathways Modulated by Mirin Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor that has become an invaluable tool for dissecting the intricate network of the DNA Damage Response (DDR). By primarily targeting the Mre11-Rad50-Nbs1 (MRN) complex, this compound provides a mechanism to probe the consequences of inhibiting a critical DNA damage sensor. This technical guide provides an in-depth exploration of the core . It summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the complex signaling networks and workflows involved.
The Core Target of this compound: The Mre11-Rad50-Nbs1 (MRN) Complex
This compound is a cell-permeable compound identified as a potent inhibitor of the MRN complex.[1][2] The MRN complex, composed of the Mre11, Rad50, and Nbs1 proteins, is a central player in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2][3]
Key Functions of the MRN Complex:
-
DNA Damage Sensor: The complex is one of the first factors to recognize and bind to DSBs.[2][4]
-
Activation of ATM Kinase: A primary and critical function of the MRN complex is to recruit the Ataxia-Telangiectasia Mutated (ATM) kinase to the site of damage and facilitate its activation.[4][5] ATM is a master regulator of the DDR.
-
DNA End Processing: The Mre11 subunit possesses both 3' to 5' exonuclease and endonuclease activities, which are crucial for processing DNA ends in preparation for repair.[2][6]
-
DNA Tethering: The complex holds the two broken DNA ends together, preventing their separation and facilitating repair.
This compound exerts its effects by directly inhibiting the exonuclease activity of the Mre11 subunit and, consequently, preventing the MRN-dependent activation of ATM.[1][2][4] It is crucial to note that this compound does not inhibit the kinase activity of ATM directly.[2]
Primary Cellular Pathway Modulated by this compound: The MRN-ATM Signaling Axis
The MRN-ATM pathway is a cornerstone of the DDR. Its inhibition by this compound has profound downstream consequences on cell cycle control and DNA repair.
In response to DSBs, the MRN complex localizes to the damaged DNA. This recruits and activates the ATM kinase, which exists as an inactive dimer.[4] Upon recruitment, ATM autophosphorylates on serine 1981, leading to its dissociation into active monomers.[1][4] Active ATM then phosphorylates a host of downstream effector proteins, including Checkpoint Kinase 2 (Chk2), p53, and the histone variant H2AX (forming γH2AX), to orchestrate a coordinated cellular response.[4]
This compound treatment disrupts this cascade at its inception. By inhibiting the MRN complex, this compound prevents the activation of ATM in response to DSBs.[4][6] This leads to a failure to phosphorylate downstream targets like Chk2 and Nbs1, thereby abrogating critical DDR signaling.[1][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
Structural Analysis of Mirin's Binding Site on MRE11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and transducer of DNA double-strand breaks (DSBs), initiating a signaling cascade that is vital for genome integrity. A key component of this complex, MRE11, possesses both endonuclease and 3'-5' exonuclease activities that are essential for the processing of DNA ends. Mirin, a small molecule inhibitor, has been identified as a potent inhibitor of the MRN complex, specifically targeting the exonuclease activity of MRE11 and preventing the activation of the downstream Ataxia-Telangiectasia Mutated (ATM) kinase. This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with MRE11, including a review of the MRE11 nuclease domain, a discussion of the putative binding site of this compound, and detailed experimental protocols for studying this interaction.
Introduction to MRE11 and the MRN Complex
The MRN complex, composed of MRE11, RAD50, and NBS1, plays a pivotal role in the DNA damage response (DDR). It acts as a DNA damage sensor, localizing to DSBs and initiating the signaling cascade that leads to cell cycle arrest and DNA repair.[1][2] The MRE11 subunit is a homodimer and forms the core of the complex, providing the nuclease activities required for the initial processing of DNA ends.[1] RAD50, an ATPase, possesses long coiled-coil arms that are proposed to bridge DNA ends, while NBS1 acts as a signaling hub, recruiting downstream effector proteins, most notably the ATM kinase.
The MRE11 Nuclease Domain: The Target of this compound
The N-terminal region of MRE11 contains the nuclease domain, which harbors the active site responsible for its enzymatic activities. This domain is characterized by a phosphoesterase motif and coordinates two manganese ions (Mn²⁺) that are essential for catalysis. The crystal structure of the human MRE11 core (PDB ID: 3T1I) reveals the architecture of this domain and provides a framework for understanding its function and inhibition.
While a co-crystal structure of MRE11 with this compound is not publicly available, the inhibitory effect of this compound on MRE11's exonuclease activity strongly suggests that it binds within or in close proximity to the nuclease active site.
Structural Analysis of the Putative this compound Binding Site
The Corrected Structure of this compound
A critical aspect of any structural analysis is the accurate chemical structure of the ligand. The initially reported structure of this compound was later corrected. The correct structure of this compound is Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one. This corrected structure is essential for any computational modeling or structure-activity relationship (SAR) studies.
Hypothetical Binding Mode of this compound in the MRE11 Nuclease Active Site
In the absence of experimental structural data, a hypothetical binding mode for this compound within the MRE11 nuclease active site can be proposed based on the known structure of the active site and the chemical features of this compound. The active site contains key residues responsible for coordinating the catalytic metal ions and interacting with the DNA substrate. It is plausible that this compound, with its heterocyclic core and hydroxylated phenyl ring, could form hydrogen bonds and hydrophobic interactions with residues in this pocket, thereby preventing the proper binding and processing of the DNA substrate.
Key Features of the Putative Binding Site:
-
Metal-Coordinating Residues: this compound could potentially interact with the Mn²⁺ ions or the residues that coordinate them, disrupting the catalytic geometry.
-
DNA-Binding Groove: The inhibitor might occupy a portion of the groove through which the DNA substrate threads, sterically hindering its access to the catalytic center.
-
Allosteric Pockets: While less likely for a direct enzymatic inhibitor, the possibility of this compound binding to an allosteric site that induces a conformational change in the active site cannot be entirely ruled out without further experimental evidence.
Quantitative Data on this compound's Activity
The following table summarizes the key quantitative data reported for this compound's inhibitory activity.
| Parameter | Value | Cell Line/System | Reference(s) |
| IC₅₀ for MRN-dependent ATM activation | 12 µM | In vitro assay | [1][2][3] |
| Inhibition of MRE11 nuclease activity | 100 µM | In vitro assay | [3] |
| IC₅₀ for H2AX phosphorylation inhibition | 66 µM | Cellular assay | [2] |
Experimental Protocols
MRE11 Nuclease Activity Assay
This assay is designed to measure the 3'-5' exonuclease activity of MRE11 and its inhibition by compounds like this compound.
Principle: A radiolabeled or fluorescently labeled DNA substrate with a 3' overhang is incubated with purified MRE11. The exonuclease activity of MRE11 will digest the substrate, leading to the release of labeled mononucleotides. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.
Methodology:
-
Substrate Preparation: Synthesize and purify a single-stranded DNA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent label at the 3' end.
-
Reaction Mixture: Prepare a reaction buffer containing purified MRE11, the labeled DNA substrate, and MnCl₂. For inhibition studies, pre-incubate MRE11 with varying concentrations of this compound before adding the substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a solution containing EDTA and a loading dye.
-
Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the labeled DNA fragments by exposing the gel to a phosphor screen (for radiolabeled substrates) or by using a fluorescence gel scanner. The decrease in the full-length substrate and the appearance of smaller digested products are indicative of MRE11 activity.
Fluorescence Polarization (FP) Assay for MRE11-DNA Binding
This biophysical assay can be used to quantify the binding affinity of MRE11 to a DNA substrate and to assess the ability of inhibitors to disrupt this interaction.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When the small, rapidly tumbling probe binds to the much larger MRE11 protein, the rotational motion of the complex is significantly slower. This change in rotational motion results in an increase in the fluorescence polarization of the emitted light.
Methodology:
-
Probe Preparation: Synthesize and purify a DNA oligonucleotide labeled with a suitable fluorophore (e.g., fluorescein).
-
Binding Reaction: In a multi-well plate, titrate increasing concentrations of purified MRE11 into a solution containing a fixed concentration of the fluorescently labeled DNA probe in a suitable binding buffer. For inhibition studies, perform the titration in the presence of a fixed concentration of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the MRE11 concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Signaling Pathways and Experimental Workflows
MRE11-Dependent ATM Activation Pathway
The following diagram illustrates the central role of the MRN complex in activating the ATM kinase in response to DNA double-strand breaks, a pathway that is inhibited by this compound.
Caption: MRE11-dependent activation of ATM kinase.
Experimental Workflow for Characterizing MRE11 Inhibitors
The following diagram outlines a typical workflow for the identification and characterization of novel MRE11 inhibitors.
References
In Vitro Characterization of Mirin's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor that has garnered significant attention in the field of DNA damage response (DDR) and cancer research. It is primarily recognized for its specific inhibition of the MRE11-RAD50-NBS1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs).[1][2] This complex plays a pivotal role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR signaling cascade. By targeting the MRN complex, this compound effectively disrupts the cellular response to DNA damage, making it a valuable tool for studying DNA repair pathways and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the in vitro characterization of this compound's enzymatic inhibition, including detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the 3' to 5' exonuclease activity of the Mre11 subunit within the MRN complex.[1] This inhibition is crucial as the nuclease and DNA end-processing functions of Mre11 are required for the proper activation of ATM.[1] Importantly, studies have shown that this compound does not inhibit the endonuclease activity of Mre11, highlighting its specificity for the exonuclease function.[3][4] Furthermore, this compound does not directly inhibit the kinase activity of ATM itself but rather prevents its MRN-dependent activation in response to DNA double-strand breaks.[2]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. These values can vary depending on the specific assay conditions and the biological system used.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| MRN-dependent ATM activation | 12 µM | Purified recombinant proteins and DNA | [2] |
| H2AX phosphorylation | 66 µM | Cell-free extracts from Xenopus laevis eggs | [5] |
| Cell Viability | ~50 µM | HEK293 cells | [2] |
Experimental Protocols
In Vitro Mre11 3'-5' Exonuclease Assay
This assay measures the 3' to 5' exonuclease activity of the Mre11 component of the MRN complex on a radiolabeled DNA substrate and the inhibitory effect of this compound.
Materials:
-
Purified recombinant human MRN complex
-
Oligonucleotide substrate (e.g., a 30-mer single-stranded DNA)
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Reaction Buffer (25 mM MOPS pH 7.0, 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 0.2% Tween 20)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Substrate Labeling: 5'-end label the oligonucleotide substrate with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled substrate to remove unincorporated nucleotides.
-
Reaction Setup: Prepare reaction mixtures in a total volume of 20 µL. To each tube, add the reaction buffer, the purified MRN complex (e.g., 50 nM), and varying concentrations of this compound or DMSO (vehicle control).
-
Initiate Reaction: Add the ³²P-labeled DNA substrate (e.g., 10 nM) to each reaction tube to start the exonuclease reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes). The optimal time should be determined empirically to ensure linear product formation in the absence of inhibitor.
-
Stop Reaction: Terminate the reactions by adding an equal volume of stop solution.
-
Denaturing PAGE: Heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, expose the gel to a phosphor screen and visualize the results using a phosphorimager. The full-length substrate and the shorter, digested products will be separated by size. Quantify the intensity of the bands corresponding to the undigested substrate and the digested products.
-
Data Analysis: Calculate the percentage of substrate digested in each reaction. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro ATM Kinase Assay
This assay measures the kinase activity of ATM, stimulated by the MRN complex and linear dsDNA, on a substrate protein (GST-p53) and the inhibitory effect of this compound on this activation.
Materials:
-
Purified recombinant human ATM
-
Purified recombinant human MRN complex
-
Purified GST-p53 (1-101) substrate
-
Linear double-stranded DNA (e.g., 4.8 kb plasmid linearized by restriction digest)
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
[γ-³²P]ATP (10 µCi per reaction)
-
2x SDS-PAGE Sample Buffer
-
SDS-polyacrylamide gel (e.g., 12%)
-
Phosphorimager system
Procedure:
-
Reaction Setup: Prepare the kinase reactions in a final volume of 25 µL. In each tube, combine the kinase reaction buffer, purified ATM (e.g., 5 nM), purified MRN complex (e.g., 10 nM), and linear dsDNA (e.g., 20 ng/µL).
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Substrate Addition: Add the GST-p53 substrate (e.g., 200 nM) to each reaction.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30°C for 20 minutes.
-
Stop Reaction: Terminate the reactions by adding 25 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the phosphorylated GST-p53 using a phosphorimager. Quantify the band intensity corresponding to the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of ATM activation inhibition for each this compound concentration relative to the DMSO control. Plot the inhibition percentage against the this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MRN-ATM signaling pathway and the general experimental workflow for characterizing this compound's inhibitory activity.
Caption: MRN-ATM signaling pathway and this compound's point of inhibition.
Caption: General workflow for in vitro characterization of this compound.
Specificity and Off-Target Effects
While this compound is a potent inhibitor of Mre11's exonuclease activity, it is crucial to assess its specificity to understand its potential off-target effects. Studies have shown that this compound does not inhibit the exonuclease activity of ExoIII, suggesting a degree of selectivity. However, comprehensive profiling against a broader panel of nucleases and kinases is necessary for a complete understanding of its specificity. Recent research has also suggested that this compound may have MRE11-independent effects on mitochondrial DNA integrity and cellular immune responses, highlighting the importance of considering potential off-target activities in experimental design and data interpretation.[4][6]
Conclusion
This compound is a valuable chemical probe for studying the intricate mechanisms of the DNA damage response. Its specific inhibition of the Mre11 exonuclease activity provides a powerful tool to dissect the role of the MRN complex in ATM activation and downstream signaling. The detailed in vitro characterization of this compound's enzymatic inhibition, as outlined in this guide, is essential for its effective use in research and for the potential development of novel therapeutic strategies targeting the DDR. A thorough understanding of its potency, mechanism of action, and specificity is paramount for the accurate interpretation of experimental results and for advancing our knowledge of cellular responses to DNA damage.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mre11 exonuclease activity removes the chain-terminating nucleoside analog gemcitabine from the nascent strand during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mre11 exonuclease activity promotes irreversible mitotic progression under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Downstream Effects of Mirin on Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted downstream effects of Mirin, a small molecule inhibitor, on cellular signaling pathways. Primarily known for its inhibitory action on the MRE11 nuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex, this compound serves as a critical tool for dissecting the DNA damage response (DDR) and other cellular processes. This document provides a comprehensive overview of this compound's mechanism of action, its impact on critical signaling cascades, quantitative data on its efficacy, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of the MRN Complex and ATM Signaling
This compound's principal molecular target is the MRE11-RAD50-NBS1 (MRN) complex, a central sensor of DNA double-strand breaks (DSBs). By inhibiting the exonuclease activity of MRE11, this compound effectively prevents the MRN complex from activating the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response.[1] This inhibition disrupts the downstream signaling cascade that is crucial for cell cycle arrest and DNA repair.
The MRN complex is instrumental in recruiting ATM to the sites of DNA damage. Once recruited, ATM undergoes autophosphorylation at Serine 1981, leading to its activation. Activated ATM then phosphorylates a multitude of downstream targets, including Chk2, p53, and H2AX, to orchestrate a coordinated cellular response to DNA damage. This compound's inhibition of MRE11's nuclease activity abrogates this entire process.[1][2]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data, providing a reference for its potency in different contexts.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 for MRN-dependent ATM activation | 12 µM | Cell-free extracts | [3] |
| IC50 for H2AX phosphorylation | 66 µM | Mammalian cells | [3] |
| Inhibition of Mre11-associated exonuclease activity | 100 µM | In vitro nuclease assay | |
| IC50 for Cell Viability (MYCN-amplified neuroblastoma) | 22.81 - 48.16 µM | MNA cell lines | [4] |
| IC50 for Cell Viability (MYCN-non-amplified neuroblastoma) | 90 - 472 µM | MNSC cell lines | [4] |
Downstream Signaling Consequences of this compound Treatment
The inhibition of the MRN-ATM signaling axis by this compound leads to several significant downstream cellular consequences:
Abrogation of the G2/M Cell Cycle Checkpoint
A critical function of the ATM-mediated DNA damage response is the activation of cell cycle checkpoints to halt cell division and allow time for DNA repair. This compound's disruption of this pathway leads to the abolishment of the G2/M checkpoint.[2] This forces cells with damaged DNA to proceed into mitosis, often resulting in mitotic catastrophe and cell death.
Inhibition of Homologous Recombination Repair
The MRN complex plays a vital role in the initiation of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks.[5] By inhibiting MRE11, this compound impairs the 5'-3' end resection of DNA at the break site, a crucial step for initiating HR.[6] This leads to a significant reduction in the efficiency of this critical DNA repair pathway.
Induction of Apoptosis
In certain cellular contexts, particularly in cancer cells with specific genetic backgrounds such as MYCN amplification, inhibition of MRE11 by this compound can induce a p53-dependent apoptotic response.[4] The accumulation of unrepaired DNA damage triggers the activation of p53, which in turn transactivates pro-apoptotic genes, leading to programmed cell death.
MRE11-Independent Effects
Recent studies have revealed that this compound can exert effects independently of its role as an MRE11 inhibitor. These include the modulation of mitochondrial DNA integrity and the suppression of cellular immune responses through the inhibition of STAT1 phosphorylation.[7][8] These findings highlight the importance of considering off-target effects when interpreting data from studies using this compound.
Visualizing the Impact of this compound: Signaling Pathways and Workflows
To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's inhibition of the MRE11 nuclease in the MRN complex prevents ATM activation and downstream signaling.
Caption: A typical experimental workflow for investigating the cellular effects of this compound treatment.
Caption: MRE11-independent effects of this compound on mitochondrial DNA and STAT1 signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of this compound.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells containing medium only.
Western Blot for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as p-ATM (Ser1981), p-Chk2 (Thr68), and γH2AX (p-H2AX Ser139).
Materials:
-
Cells treated with this compound and/or a DNA damaging agent (e.g., etoposide, ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Immunofluorescence for γH2AX Foci Formation
This technique allows for the visualization and quantification of DNA double-strand breaks by detecting the formation of γH2AX foci at the sites of damage.
Materials:
-
Cells grown on coverslips and treated with this compound and/or a DNA damaging agent
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Conclusion
This compound is an invaluable pharmacological tool for probing the intricate network of cellular signaling, particularly the DNA damage response pathway. Its well-characterized inhibition of the MRE11 nuclease provides a specific means to investigate the roles of the MRN complex and ATM kinase in maintaining genomic stability. The downstream consequences of this compound treatment, including the disruption of cell cycle checkpoints and inhibition of homologous recombination, underscore the critical functions of this signaling axis. Furthermore, the emerging understanding of this compound's MRE11-independent effects opens new avenues for research into its broader cellular impacts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this compound in their investigations of cell signaling and its therapeutic implications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MRN complex promotes DNA repair by homologous recombination and restrains antigenic variation in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of homologous recombination repair by this compound in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Optimal Mirin Concentration for Cell Culture Experiments
Introduction
Mirin is a small molecule inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs).[1][2][3] By inhibiting the 3' to 5' exonuclease activity of the Mre11 subunit, this compound effectively prevents the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase in response to DNA damage.[2][3][4] This action blocks downstream signaling pathways involved in cell cycle checkpoints, DNA repair, and apoptosis.[2][4] Consequently, this compound is a valuable tool for researchers studying the DNA Damage Response (DDR), genomic instability, and for exploring potential therapeutic strategies to sensitize cancer cells to radiation or chemotherapy.[1] The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint.
Data Presentation: Effective Concentrations and IC50 Values
The effective concentration of this compound varies significantly across different cell lines and experimental assays. The following tables summarize key quantitative data from published studies to guide concentration selection.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line Type | Specific Cell Line(s) | Assay | IC50 Value | Reference |
| Neuroblastoma (MYCN-Amplified) | LAN5, IMR32, Kelly | MTS Proliferation Assay | 22.81 - 48.16 µM | [5] |
| Neuroblastoma (MYCN-Single Copy) & Other Cancers | SHEP, GIMEN, SK-N-SH, A549, NIH3T3 | MTS Proliferation Assay | 90 - 472 µM | [5] |
| Human Embryonic Kidney | HEK293 | Cell Survival Assay (24h exposure) | ~50 µM | [3][4] |
Table 2: Effective Concentrations of this compound for Mechanistic Studies
| Experimental Endpoint | Cell Line(s) | Effective Concentration | Duration | Reference |
| Inhibition of MRN-dependent ATM Activation | In vitro assay | IC50 = 12 µM | N/A | [2][3] |
| Inhibition of H2AX Phosphorylation | In vitro assay | IC50 = 66 µM | N/A | [2][4] |
| Induction of G2/M Cell Cycle Arrest | TOSA4, U2OS | 50 - 100 µM | Not Specified | [2][3][4] |
| Induction of Apoptosis | PEO4 | 18 µM | 48 hours | [3] |
| Inhibition of Mre11 Nuclease Activity | In vitro assay | 100 µM | N/A | [3] |
| Sensitization to Radiation | U251, LN229, LN428 (Glioma) | Used in combination with radiation | Not Specified | [1] |
| Inhibition of STAT1 Activation | MGME1 KO HEK293T | 100 µM | 48 hours | [6] |
| Immunocytochemistry (to avoid excess cell death) | HeLa | 50 µM | 24 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (e.g., Sigma-Aldrich #M9948)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, typically between 10 mM and 100 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3] When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determining Cell Viability and IC50 using MTS Assay
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution, particularly G2/M arrest.[1][4]
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of DNA Damage Response Markers
Objective: To measure the effect of this compound on the phosphorylation of key DDR proteins like ATM and p53.[5]
Materials:
-
Cells cultured in 60 mm or 100 mm dishes
-
This compound stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound as desired. For DDR studies, it may be necessary to co-treat with a DNA damaging agent (e.g., ionizing radiation) to induce a response.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound inhibits the MRN complex, preventing ATM activation and downstream DDR signaling.
Caption: Workflow to determine the optimal this compound concentration for a specific cell culture experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Mirin in DNA Damage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs) and an activator of the ATM (ataxia-telangiectasia mutated) kinase.[1][2][3] By inhibiting the MRE11-associated exonuclease activity, this compound effectively blocks the MRN-dependent activation of ATM, a central player in the DNA Damage Response (DDR).[1][2] This inhibitory action disrupts downstream signaling, including the phosphorylation of key substrates like H2AX, Nbs1, and Chk2, and abrogates the G2/M cell cycle checkpoint and homologous recombination (HR) repair.[1][2] These properties make this compound a valuable tool for studying the mechanisms of DNA repair and for investigating the potential of MRN inhibition as a therapeutic strategy to sensitize cancer cells to DNA damaging agents.
Mechanism of Action
The MRN complex is at the forefront of the DDR, recognizing DSBs and recruiting ATM to the site of damage.[1][4] This recruitment is essential for the activation of ATM, which then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][4][5] this compound's primary mechanism of action is the inhibition of the Mre11 component of the MRN complex.[2][3] Specifically, it targets the exonuclease activity of Mre11, which is crucial for the processing of DNA ends, a prerequisite for ATM activation and subsequent HR-mediated repair.[2][6]
Signaling Pathway Diagram
Caption: MRN-ATM signaling pathway and the inhibitory action of this compound.
Experimental Applications
This compound can be utilized in a variety of DNA damage assays to investigate the role of the MRN complex in cellular responses to genotoxic stress. Common applications include:
-
Inhibition of Homologous Recombination: Assessing the impact of this compound on the efficiency of HR-mediated repair.
-
Sensitization to DNA Damaging Agents: Evaluating the potential of this compound to enhance the efficacy of radiation or chemotherapeutic drugs.
-
Investigation of Cell Cycle Checkpoints: Studying the role of the MRN complex in activating the G2/M checkpoint in response to DNA damage.
-
Analysis of DNA Damage Foci Formation: Quantifying the effect of this compound on the formation of nuclear foci containing key DDR proteins.
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| This compound IC50 (ATM activation) | 12 µM | Cell-free extracts | [1] |
| This compound IC50 (H2AX phosphorylation) | 66 µM | Mammalian cells | [1] |
| Effective Concentration (inhibition of HDR) | 10-100 µM | TOSA4 cells | [1] |
| Concentration for G2 Arrest | 50-100 µM | MDA-MB-231 cells | [1][3] |
Detailed Protocol: Immunofluorescence Staining for γH2AX Foci Formation
This protocol describes the use of this compound to assess its effect on the formation of γH2AX foci, a key marker of DNA double-strand breaks, in cultured mammalian cells following the induction of DNA damage.
Experimental Workflow Diagram
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct regulation of ATM signaling by DNA single-strand breaks and APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA repair - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Mirin for the Study of Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that ensures genomic stability.[1][[“]] Defects in HR are associated with cancer predisposition and sensitivity to certain therapeutic agents.[1] The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a pivotal role in the initiation of HR.[3][4] Mirin is a small molecule inhibitor that specifically targets the 3' to 5' exonuclease activity of MRE11, a component of the MRN complex.[3][5] This inhibition prevents the MRN-dependent activation of ataxia-telangiectasia mutated (ATM) kinase, a crucial step in the DNA damage response cascade, ultimately blocking homology-directed repair (HDR).[6] These characteristics make this compound a valuable tool for investigating the mechanisms of HR and for exploring potential therapeutic strategies that involve the modulation of DNA repair pathways.
Mechanism of Action
This compound prevents the MRN-dependent activation of ATM, without affecting the intrinsic kinase activity of ATM itself.[6] It directly inhibits the exonuclease function of MRE11, which is essential for the processing of DNA ends, a prerequisite for the loading of RAD51 and the subsequent strand invasion steps of HR.[3][5] By inhibiting the MRN complex, this compound effectively abolishes the G2/M checkpoint and homology-dependent repair in mammalian cells.[6] Recent studies have also suggested that this compound may have MRE11-independent effects on mitochondrial DNA integrity, highlighting the importance of careful experimental design and interpretation.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the activity of this compound from various in vitro and cell-based assays.
| Parameter | Value | Cell Line / System | Reference |
| IC50 for ATM Activation | 12 µM | - | [6] |
| IC50 for H2AX Phosphorylation | 66 µM | - | [6] |
| Inhibition of MRE11 Nuclease Activity | Inhibits at 100 µM | In vitro assay | |
| Cytotoxicity (50%) | 50 µM | HEK293 | |
| Inhibition of Homology-Dependent Repair | 10-100 µM | TOSA4 | [6] |
| IC50 for Cell Viability | 22.81 - 48.16 µM | MYCN-amplified neuroblastoma cell lines | |
| IC50 for Cell Viability | 90 - 472 µM | MYCN-non-amplified cancer cell lines |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Homologous Recombination Inhibition
Caption: this compound inhibits the MRE11 exonuclease activity within the MRN complex, preventing ATM activation and subsequent homologous recombination.
General Experimental Workflow for Studying this compound's Effects
Caption: A typical workflow for investigating this compound's impact on homologous recombination, from cell treatment to data analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Homologous Recombination Frequency Assay (DR-GFP Assay)
This assay quantifies the frequency of homology-directed repair using a reporter cell line.
Materials:
-
DR-GFP reporter cell line (e.g., U2OS-DR-GFP)
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
This compound
-
Flow cytometer
Procedure:
-
Seed DR-GFP cells in 6-well plates.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Transfect the cells with the I-SceI expression vector to induce a DSB in the reporter cassette. A control transfection with an empty vector should be included.
-
Continue the this compound treatment for an additional 48-72 hours post-transfection.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
The frequency of homologous recombination is determined by the percentage of GFP-positive cells in the I-SceI-transfected population, normalized to the vehicle control.
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol visualizes the formation of RAD51 foci, a hallmark of active homologous recombination, at sites of DNA damage.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a chemical clastogen)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation).
-
Allow the cells to recover for 4-8 hours in the presence of this compound.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope and image analysis software. Cells with more than 5-10 foci are typically scored as positive.
References
- 1. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Determining Appropriate Mirin Treatment Duration for Cell Cycle Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirin is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, a critical component of the DNA damage response (DDR) pathway.[1] The MRN complex acts as a sensor for DNA double-strand breaks (DSBs) and is essential for the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of cell cycle checkpoints.[1][2] By inhibiting the exonuclease activity of MRE11, this compound prevents the MRN-dependent activation of ATM, leading to the abrogation of the G2/M checkpoint and, at sufficient concentrations, induction of cell cycle arrest.[1][2] This property makes this compound a valuable tool for studying the DDR and for potential applications in cancer therapy.
Determining the optimal treatment duration with this compound is crucial for accurately assessing its effects on cell cycle progression. An insufficient treatment time may not allow for the full manifestation of the cell cycle block, while prolonged exposure could lead to secondary effects such as apoptosis or cellular senescence, confounding the interpretation of cell cycle data. This document provides a detailed protocol for establishing the appropriate this compound treatment duration for cell cycle analysis in a given cell line.
Mechanism of Action: this compound and the MRN Complex
The MRN complex is at the forefront of the cellular response to DNA double-strand breaks. It recognizes and binds to broken DNA ends, initiating a signaling cascade that coordinates DNA repair and cell cycle progression. A key downstream target of the MRN complex is the ATM kinase. Upon activation by the MRN complex, ATM phosphorylates a multitude of substrates that orchestrate cell cycle arrest, providing time for DNA repair.
This compound disrupts this process by directly inhibiting the 3'-5' exonuclease activity of the MRE11 subunit of the MRN complex. This inhibition prevents the proper processing of DNA ends, which is a prerequisite for the full activation of ATM. Consequently, the downstream signaling cascade is dampened, leading to a failure to properly arrest the cell cycle at the G2/M checkpoint in response to DNA damage. At higher concentrations (typically 50-100 µM), this compound can induce a substantial G2 arrest.[1]
Data Presentation: Time-Course and Dose-Response Effects of this compound
To determine the optimal treatment duration, it is essential to perform a time-course and dose-response analysis. The following table provides a representative example of the expected results based on literature, where a hypothetical cell line is treated with varying concentrations of this compound over different time points. Researchers should generate similar data for their specific cell line and experimental conditions.
| Treatment Time (hours) | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 0 | 55.2 | 25.1 | 19.7 |
| 12 | 25 | 53.8 | 26.5 | 19.7 |
| 50 | 51.5 | 27.8 | 20.7 | |
| 100 | 48.9 | 29.1 | 22.0 | |
| 24 | 25 | 45.1 | 30.5 | 24.4 |
| 50 | 35.2 | 28.7 | 36.1 | |
| 100 | 28.9 | 25.3 | 45.8 | |
| 48 | 25 | 40.3 | 29.8 | 29.9 |
| 50 | 25.6 | 20.1 | 54.3 | |
| 100 | 18.7 | 15.4 | 65.9 | |
| 72 | 25 | 42.1 | 28.9 | 29.0 |
| 50 | 28.9 | 18.5 | 52.6 | |
| 100 | 22.3 | 12.1 | 65.6 |
Note: This table is a generalized representation. Actual percentages will vary depending on the cell line, its intrinsic cell cycle timing, and its sensitivity to this compound.
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Cell Adherence: Allow cells to adhere and resume proliferation for 16-24 hours post-seeding.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 50 mM in DMSO) and store it at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, and 72 hours).
Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for preparing cells for cell cycle analysis following this compound treatment.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Harvesting Cells:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Transfer the suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Discard the supernatant.
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm for PI).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Determining the Optimal Treatment Duration
The optimal this compound treatment duration is the time point at which the desired cell cycle effect (e.g., maximal G2/M arrest) is observed without a significant increase in the sub-G1 population, which is indicative of apoptosis.
-
Analyze the Time-Course Data: From the generated data table, identify the concentration of this compound that induces a clear cell cycle arrest.
-
Identify Peak Arrest: For that concentration, determine the time point at which the percentage of cells in the arrested phase (e.g., G2/M) is maximal.
-
Assess Cell Viability: Concurrently, assess the percentage of cells in the sub-G1 phase at each time point. A significant increase in the sub-G1 population suggests apoptosis and may indicate that the treatment is too long or the concentration is too high for the intended cell cycle analysis.
-
Select Optimal Duration: The ideal treatment duration is the one that provides a robust and stable cell cycle arrest before the onset of widespread cell death. Based on the representative data, a 48-hour treatment with 50-100 µM this compound would be a suitable starting point for further investigation, as it shows a significant G2/M arrest that is sustained at 72 hours without a dramatic increase in cell death (assuming the sub-G1 fraction remains low).
Conclusion
The protocol described in this application note provides a systematic approach for researchers to determine the appropriate this compound treatment duration for their specific cell line and experimental goals. By carefully performing a time-course and dose-response analysis and coupling it with a robust cell cycle analysis protocol, investigators can confidently assess the impact of this compound on cell cycle progression and utilize this valuable tool to further our understanding of the DNA damage response and its role in disease.
References
Application Notes and Protocols: Effective Use of Mirin to Block MRE11 Exonuclease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] This complex plays a central role in the DNA Damage Response (DDR) by recognizing and processing DNA ends, which is essential for activating the central transducing kinase, Ataxia-Telangiectasia Mutated (ATM).[1][2] MRE11, a component of this complex, possesses both 3' to 5' exonuclease and endonuclease activities, which are crucial for DNA end resection, a key step in homology-directed repair (HDR).[3][4]
Mirin (Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) is a small molecule inhibitor identified through a forward chemical genetic screen.[4] It specifically targets the MRN complex, inhibiting the exonuclease activity of MRE11.[4][5] This inhibition prevents the MRN-dependent activation of ATM in response to DSBs without affecting the intrinsic kinase activity of ATM itself.[4][6][7] Consequently, this compound serves as a powerful chemical tool to acutely inhibit MRN functions, thereby blocking downstream DDR signaling, abolishing the G2/M checkpoint, and impairing HDR in mammalian cells.[4][6]
These notes provide detailed protocols and data for researchers utilizing this compound to investigate the roles of MRE11 in DNA repair, cell cycle control, and genome stability, as well as for professionals exploring MRE11 as a potential therapeutic target.
Mechanism of Action
This compound functions by directly inhibiting the exonuclease activity of the MRE11 subunit within the MRN complex.[4] This enzymatic activity is required for processing DNA ends at the site of a DSB, a prerequisite for the full activation of ATM. By blocking this step, this compound effectively uncouples DSB recognition from downstream signaling. This compound does not disrupt the formation of the MRN complex itself, nor does it prevent the complex from binding to DNA.[4] The subsequent lack of ATM activation leads to the failure to phosphorylate key downstream targets such as H2AX, CHK2, and NBS1, ultimately impairing critical cellular responses like cell cycle arrest and DNA repair via HDR.[5][6][8]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes key inhibitory concentrations and cytotoxic effects. Researchers should note that optimal concentrations can be cell-type dependent.[9]
| Parameter | System / Cell Line | IC50 / Effective Concentration | Reference |
| MRN-Dependent ATM Activation | Xenopus laevis Egg Extracts | IC50 = 12 µM | [6][7] |
| H2AX Phosphorylation (γH2AX) | Xenopus laevis Egg Extracts | IC50 = 66 µM | [6][8] |
| Cell Viability (Cytotoxicity) | HEK293 Cells (24h exposure) | ~50% cytotoxicity at 50 µM | [4][7] |
| Cell Viability (Cytotoxicity) | MYCN-Amplified Neuroblastoma | IC50 = 22 - 48 µM | [9] |
| Cell Viability (Cytotoxicity) | Non-MYCN-Amplified Cancers | IC50 = 90 - 472 µM | [9] |
| G2/M Checkpoint Abolition | U2OS / TOSA4 Cells | 50 - 100 µM | [4][8] |
| Inhibition of HDR | TOSA4 Cells | 10 - 100 µM | [6][8] |
| Inhibition of MRE11 Nuclease | K562 Cells | 100 µM | [10] |
Application Notes
-
Stock Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C.
-
Working Concentrations: For cell-based assays, a final concentration range of 10-100 µM is commonly used.[6] The specific concentration should be optimized for the cell line and experimental endpoint. For example, lower concentrations (10-50 µM) may be sufficient to inhibit HDR, while higher concentrations (50-100 µM) are often required to observe significant effects on cell cycle checkpoints.[8][9]
-
Experimental Controls: Always include a vehicle control (DMSO) at the same final concentration used for the this compound treatment to account for any effects of the solvent.
-
Treatment Duration: The duration of this compound treatment depends on the assay. For inhibiting the response to acute DNA damage (e.g., by ionizing radiation), a pre-incubation of 1 hour is often sufficient.[11] For cell viability or longer-term studies, treatments of 24 hours or more may be necessary.[4]
-
Potential Off-Target Effects: While this compound is a widely used and validated inhibitor of MRE11, some studies have reported MRE11-independent effects, particularly concerning the suppression of immune responses and maintenance of mitochondrial DNA integrity.[12] Researchers should consider these potential off-target activities when interpreting results.
Experimental Protocols
References
- 1. The MRE11 complex: starting from the ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Mre11 Complex in Preserving Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRE11 facilitates the removal of human topoisomerase II complexes from genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Checkpoint Abrogation with Mirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the role of Mirin in checkpoint abrogation. This compound is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, a key sensor of DNA double-strand breaks (DSBs).[1][2] By inhibiting the exonuclease activity of MRE11, this compound disrupts the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central player in the DNA Damage Response (DDR) pathway.[3] This interference with the DDR can lead to the abrogation of cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to cell death. This makes this compound a valuable tool for studying DNA repair mechanisms and a potential candidate for cancer therapy, particularly in tumors with existing DNA repair deficiencies.
These protocols detail essential experiments to characterize the effects of this compound on cell viability, cell cycle progression, and DNA damage signaling.
Signaling Pathway Overview
The DNA damage response is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. The ATM and ATR kinases are central to this response. Upon DNA double-strand breaks, the MRN complex recruits and activates ATM, which in turn phosphorylates a cascade of downstream targets, including the checkpoint kinases CHK2 and the tumor suppressor p53.[4] This leads to cell cycle arrest, allowing time for DNA repair. This compound's inhibition of MRE11 disrupts this initial activation step of the ATM pathway.
Caption: this compound inhibits the MRN complex, blocking ATM activation and downstream signaling.
Experimental Design and Workflow
A typical experimental workflow to study the effects of this compound involves a series of in vitro assays to assess its impact on cell viability, cell cycle distribution, DNA damage, and the expression of key checkpoint proteins.
Caption: Workflow for investigating this compound's effects on checkpoint abrogation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as HeLa (cervical cancer), U2OS (osteosarcoma), A549 (lung cancer), or neuroblastoma cell lines for specific contexts.[3] The choice of cell line may depend on the specific research question and the genetic background of the cells (e.g., p53 status).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound (e.g., 50 mM in DMSO) and store it at -20°C. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Typical concentrations of this compound used in studies range from 20 µM to 100 µM, with treatment times varying from a few hours to 48 hours or more, depending on the assay.[3][5]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
DNA Damage Assay (γH2AX Immunofluorescence)
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Materials:
-
Glass coverslips in 24-well plates
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on coverslips in 24-well plates and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell.
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins involved in the DNA damage response and cell cycle control.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATM, anti-phospho-ATM, anti-CHK2, anti-phospho-CHK2, anti-p53, anti-phospho-p53, anti-CDC25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) of this compound | Reference |
| LAN5 (Neuroblastoma, MYCN-amplified) | 22.81 - 48.16 | [3] |
| IMR32 (Neuroblastoma, MYCN-amplified) | 22.81 - 48.16 | [3] |
| Kelly (Neuroblastoma, MYCN-amplified) | 22.81 - 48.16 | [3] |
| SK-N-SH (Neuroblastoma, MYCN non-amplified) | 90 - 472 | [3] |
| A549 (Lung Carcinoma) | 90 - 472 | [3] |
| HeLa (Cervical Cancer) | >100 | [3] |
Table 2: Representative Data of this compound's Effect on Cell Cycle Distribution in U2OS Cells (48h treatment)
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45 ± 3.2 | 35 ± 2.5 | 20 ± 1.8 |
| 25 | 42 ± 2.8 | 30 ± 2.1 | 28 ± 2.0 |
| 50 | 35 ± 3.1 | 25 ± 2.3 | 40 ± 3.5 |
| 100 | 28 ± 2.5 | 20 ± 1.9 | 52 ± 4.1 |
Table 3: Representative Data of γH2AX Foci Formation in HeLa Cells after this compound Treatment (24h)
| This compound Concentration (µM) | Average γH2AX Foci per Cell |
| 0 (Control) | 2 ± 0.5 |
| 25 | 8 ± 1.2 |
| 50 | 15 ± 2.1 |
| 100 | 25 ± 3.4 |
Table 4: Expected Changes in Checkpoint Protein Levels after this compound Treatment (Western Blot)
| Protein | Expected Change after this compound Treatment | Rationale |
| p-ATM (S1981) | ↓ | This compound inhibits the MRN complex, which is upstream of ATM activation. |
| p-CHK2 (T68) | ↓ | CHK2 is a direct downstream target of ATM. |
| p-p53 (S15) | ↓ | p53 is phosphorylated by ATM in response to DNA damage. |
| CDC25A | ↑ | Degradation of CDC25A is mediated by the ATM/CHK2 pathway. |
| γH2AX (S139) | ↑ | Inhibition of DNA repair leads to an accumulation of DNA damage. |
Troubleshooting
-
High background in immunofluorescence: Increase the number and duration of washing steps. Ensure the blocking step is sufficient.
-
Weak signal in Western blot: Increase the amount of protein loaded, optimize antibody concentrations, or use a more sensitive detection reagent.
-
Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents.
-
Poor cell cycle resolution: Optimize the fixation and staining protocol. Ensure a single-cell suspension before analysis.
By following these detailed application notes and protocols, researchers can effectively investigate the mechanism of checkpoint abrogation by this compound, providing valuable insights into the DNA damage response and potential therapeutic strategies.
References
Application Notes and Protocols for Delivering Mirin in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, a critical component of the cellular DNA damage response (DDR) pathway. By inhibiting the exonuclease activity of MRE11, this compound disrupts the activation of ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, key regulators of cell cycle checkpoints and DNA repair. This mechanism of action makes this compound a valuable tool for investigating the role of the MRN complex in various disease states and a potential therapeutic agent, particularly in oncology. These application notes provide an overview of the methods for delivering this compound in preclinical animal models of disease, with a focus on cancer.
MRE11 Signaling Pathway
The MRE11-RAD50-NBS1 (MRN) complex is a central player in the DNA damage response, acting as a sensor of DNA double-strand breaks (DSBs). Upon detection of a DSB, the MRN complex initiates a signaling cascade that leads to cell cycle arrest and DNA repair. This compound exerts its inhibitory effect on the exonuclease activity of MRE11, a key component of this complex. This inhibition prevents the activation of ATM and ATR kinases, which are crucial for downstream signaling in the DNA damage response pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in a cancer animal model. Data for inflammatory and neurodegenerative disease models are currently limited in the published literature.
| Disease Model | Animal Model | This compound Formulation | Dosage | Administration Route | Frequency | Reference |
| Neuroblastoma | Nude mice (xenograft) | Encapsulated in nanoparticles | 50 mg/kg | Not specified | Not specified | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in a Mouse Model of Cancer
This protocol is a general guideline for the intraperitoneal administration of this compound in a mouse xenograft model of cancer. It is based on standard practices and should be adapted to specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, followed by dilution in saline or corn oil)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
Due to this compound's poor water solubility, a stock solution should first be prepared by dissolving it in a suitable organic solvent like DMSO.
-
For intraperitoneal injection, the DMSO stock solution should be further diluted with a biocompatible vehicle such as sterile saline or corn oil to minimize toxicity. The final concentration of DMSO should be kept to a minimum, ideally below 5-10% of the total injection volume.
-
The final concentration of the this compound solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, ensuring the injection volume is within acceptable limits (typically 100-200 µL for a 20-25g mouse).
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Animal Preparation and Injection:
-
Weigh each mouse accurately to determine the precise volume of the this compound solution to be administered.
-
Properly restrain the mouse, exposing the abdominal area.
-
Disinfect the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Note on Other Disease Models:
Conclusion
The delivery of this compound in animal models is a critical step in elucidating its therapeutic potential. The protocols and data presented here provide a foundation for researchers working with this MRE11 inhibitor, particularly in the context of cancer. Further research is needed to establish detailed protocols and optimal dosing for the use of this compound in animal models of inflammatory and neurodegenerative diseases. As with any in vivo experiment, all procedures should be conducted in accordance with approved animal care and use protocols.
Troubleshooting & Optimization
troubleshooting Mirin insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Mirin insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
This compound is a small molecule inhibitor that is known to have low solubility in aqueous solutions. This is a common characteristic of many organic compounds used in biological research. The insolubility arises from the molecule's chemical structure, which is likely hydrophobic. When introduced into a polar solvent like water or an aqueous buffer, this compound molecules tend to aggregate and precipitate rather than dissolve.
Q2: I've noticed a precipitate in my this compound solution after adding it to my cell culture media. What should I do?
Precipitation of this compound in cell culture media is a strong indication that the compound's concentration has exceeded its solubility limit in that specific medium. This can lead to inaccurate experimental results as the effective concentration of the dissolved, active compound is unknown. It is recommended to visually inspect the media for any cloudiness or precipitate after adding the this compound stock solution. If a precipitate is observed, you should remake the working solution at a lower final concentration of this compound or increase the percentage of the co-solvent (e.g., DMSO) if your experimental system can tolerate it.
Q3: What is the best way to store this compound?
This compound is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C or -80°C as a powder. Once dissolved in an organic solvent like DMSO to create a concentrated stock solution, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[1] this compound stock solutions stored at -80°C are stable for up to two years.[1]
Q4: Can I sonicate or heat the this compound solution to improve its solubility?
Gentle warming (e.g., to 37°C) and brief sonication can be attempted to aid in the dissolution of this compound in the initial organic solvent. However, excessive heating should be avoided as it may degrade the compound. These methods are generally not recommended for dissolving this compound directly in aqueous buffers, as the compound may precipitate out again upon cooling to the experimental temperature. The most reliable method is to first dissolve this compound in a suitable organic solvent.
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome issues with this compound solubility.
Problem: this compound powder is not dissolving in the aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature.
-
Solution: Prepare a concentrated stock solution in an organic solvent first.
-
Recommended Solvent: 100% Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM).
-
Vortex or gently agitate until the powder is completely dissolved. A brief, gentle warming or sonication may assist in this process.
-
-
Problem: A precipitate forms when the this compound stock solution is diluted into the aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, even with the presence of a small amount of co-solvent.
-
Solutions:
-
Increase the final volume of the aqueous buffer: By increasing the dilution factor, the final concentration of this compound is lowered, which may prevent precipitation.
-
Optimize the co-solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiment. However, for some poorly soluble compounds, a slightly higher concentration (up to 1%) might be necessary and should be tested for its effect on the experimental system.
-
Prepare the working solution fresh: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare working solutions fresh for each experiment.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Recommendations
| Solvent/Buffer System | Solubility | Recommended Concentration Range | Notes |
| 100% DMSO | Soluble | 10-50 mM (for stock solution) | Recommended for preparing concentrated stock solutions. |
| 100% Ethanol | Soluble | 10-25 mM (for stock solution) | An alternative to DMSO, though DMSO is more common. |
| Aqueous Buffers (PBS, TRIS, etc.) | Poorly Soluble / Insoluble | < 50 µM | Direct dissolution is not recommended. Final working concentrations are typically in the low micromolar range.[1] |
| Cell Culture Media | Sparingly Soluble | 10-100 µM | Solubility is dependent on the final DMSO concentration and media components. Visual inspection for precipitate is crucial.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: check supplier information)
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for a compound with a molecular weight of 250 g/mol , to make 1 mL of a 10 mM solution, you would need 2.5 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For a 100 µM working solution, you will need to dilute the stock solution 1:100.
-
Pipette 990 µL of your desired aqueous buffer or cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the tube.
-
Gently vortex or invert the tube to mix thoroughly. The final DMSO concentration in this example will be 1%.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibition of the MRN complex signaling pathway.
References
Mirin Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mirin, a small molecule inhibitor of the MRE11 nuclease. This guide focuses on identifying and mitigating potential off-target effects to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex.[1][2] Specifically, it inhibits the 3' to 5' exonuclease activity of the MRE11 subunit.[3] This inhibition prevents the MRN-dependent activation of Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[1][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is widely used as an MRE11 inhibitor, studies have revealed MRE11-independent effects. Notably, this compound has been shown to reduce mitochondrial DNA (mtDNA) fragmentation and suppress cellular immune responses, and these effects occur independently of MRE11.[5][[“]] It has also been observed to alter mtDNA supercoiling, suggesting an effect on mitochondrial topoisomerases like TOP3A.[[“]][7] At higher concentrations, this compound can induce cytotoxicity and cell cycle arrest.[1]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is crucial to use the lowest effective concentration of this compound to minimize off-target effects. The IC50 for MRN-dependent ATM activation is approximately 12 µM, and for H2AX phosphorylation, it is around 66 µM.[4][8] However, significant cytotoxicity can be observed at concentrations of 50 µM and above in some cell lines.[1] We recommend performing a dose-response curve for your specific cell line and endpoint to determine the optimal concentration that inhibits MRE11 activity with minimal impact on cell viability.
Q4: How can I confirm that the observed phenotype in my experiment is due to MRE11 inhibition and not an off-target effect?
A4: To validate that your observed phenotype is on-target, consider the following control experiments:
-
Genetic knockdown or knockout of MRE11: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MRE11 expression. If the phenotype of MRE11 depletion is similar to that of this compound treatment, it supports an on-target mechanism.
-
Rescue experiment: In MRE11-depleted cells, express a version of MRE11 that is resistant to this compound. If this rescues the phenotype, it provides strong evidence for on-target activity.
Q5: What are the signs of off-target effects in my cell-based assays?
A5: Be vigilant for the following potential indicators of off-target effects:
-
High cytotoxicity: If you observe significant cell death at concentrations close to the IC50 for MRE11 inhibition, it may suggest off-target toxicity.
-
Discrepancies with genetic controls: If the phenotype from this compound treatment differs significantly from that of MRE11 knockdown/knockout, off-target effects are likely.
-
Unexpected changes in mitochondrial function: Monitor for alterations in mitochondrial morphology, membrane potential, or mtDNA integrity, as these could be linked to this compound's MRE11-independent activities.
-
Altered immune signaling: Unexplained changes in inflammatory pathways could be an off-target consequence.[[“]]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent this compound concentration due to improper dissolution or storage. Cell density variations. | Ensure this compound is fully dissolved in DMSO and stored in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9] Maintain consistent cell seeding densities for all experiments. |
| No observable effect of this compound treatment. | This compound concentration is too low. The experimental endpoint is not dependent on MRE11 nuclease activity. Degraded this compound stock. | Perform a dose-response experiment to determine the optimal concentration. Confirm that your assay is sensitive to MRE11 inhibition. Use a fresh aliquot of this compound. |
| Observed phenotype is inconsistent with MRE11 knockdown. | The phenotype is likely due to an off-target effect of this compound. | Refer to the validation strategies in FAQ Q4. Lower the concentration of this compound. Consider using an alternative MRE11 inhibitor. |
| Significant cell death at working concentration. | The concentration of this compound is too high, leading to off-target cytotoxicity. The cell line is particularly sensitive to this compound. | Perform a viability assay (e.g., Resazurin assay) to determine the cytotoxic threshold. Use a lower, non-toxic concentration of this compound. |
| Unexpected changes in mitochondrial morphology or function. | This may be an MRE11-independent off-target effect of this compound on mitochondria. | Assess mitochondrial health using specific assays (e.g., MitoTracker staining, mtDNA integrity assays). If the effect is confirmed, acknowledge it as a potential off-target effect in your study. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target/Process | IC50 Value | Cell Line/System |
| MRN-Dependent ATM Activation | 12 µM | In vitro |
| H2AX Phosphorylation | 66 µM | TOSA4 cells |
| MRE11 Exonuclease Activity | ~100 µM | In vitro |
Data compiled from multiple sources.[1][4][8][10]
Table 2: Cellular Effects and Potential Off-Target Activity of this compound
| Effect | Concentration | Cell Line |
| 50% Cytotoxicity | 50 µM | HEK293 |
| G2 Cell Cycle Arrest | 50-100 µM | TOSA4 |
| Increased Apoptosis | 18 µM (48h) | PEO4 |
| Proliferation Inhibition (MYCN-amplified neuroblastoma) | 22.81 - 48.16 µM | LAN5, IMR32, Kelly |
Data compiled from multiple sources.[1][11]
Key Experimental Protocols
Protocol 1: In Vitro MRE11 Exonuclease Activity Assay
This protocol is adapted from established methods to measure the 3' to 5' exonuclease activity of the MRE11 complex.[12][13]
Materials:
-
Purified recombinant MRN complex
-
5'-radiolabeled double-stranded DNA substrate
-
Nuclease Buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 5 mM MnCl₂)
-
This compound dissolved in DMSO
-
Stop Solution (e.g., 0.3% SDS, 0.5 mg/ml Proteinase K)
-
Formamide Loading Buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare reaction mixtures in nuclease buffer containing the radiolabeled DNA substrate.
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding the purified MRN complex.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution and incubate for an additional 15 minutes at 37°C.
-
Add Formamide Loading Buffer and denature the samples by heating at 95°C.
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography. The inhibition of MRE11 exonuclease activity will result in less degradation of the full-length DNA substrate.
Protocol 2: Cell Viability Assessment using Resazurin Assay
This protocol provides a method to assess cell viability and determine the cytotoxicity of this compound.[9][14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Resazurin sodium salt solution (0.15 mg/ml in DPBS, filter-sterilized)
-
96-well opaque-walled plates
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µl of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background fluorescence.
Protocol 3: Western Blot for DNA Damage Response (DDR) Proteins
This protocol allows for the detection of key DDR proteins to confirm the on-target effect of this compound on the ATM signaling pathway.[17][18][19][20]
Materials:
-
Cells treated with this compound and a DNA damaging agent (e.g., etoposide or ionizing radiation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-γH2AX (Ser139), and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. A decrease in the phosphorylation of ATM and its downstream targets in the presence of this compound indicates on-target activity.
Visualizations
Caption: MRE11-ATM signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying potential off-target effects of this compound.
Caption: Decision flowchart for mitigating suspected off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. top3-is-the-replicative-topoisomerase-in-mitochondrial-dna-replication - Ask this paper | Bohrium [bohrium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bidirectional resection of DNA double-strand breaks by Mre11 and Exo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mre11 exonuclease activity promotes irreversible mitotic progression under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 16. tipbiosystems.com [tipbiosystems.com]
- 17. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mirin Dosage to Minimize Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Mirin dosage while minimizing cellular toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a critical sensor of DNA double-strand breaks (DSBs) and plays a central role in initiating DNA damage response, including DNA repair and cell cycle checkpoint activation.[3][4][5][6] this compound specifically inhibits the MRE11-associated exonuclease activity, which is essential for the processing of DNA ends.[1][7] By inhibiting the MRN complex, this compound prevents the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key regulator of the DNA damage response.[1][2][7][8]
Q2: What are the common signs of this compound-induced cellular toxicity?
Common indicators of cellular toxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture surface), increased presence of floating dead cells, and activation of apoptotic pathways. Quantitative assays, such as MTT or LDH release assays, can confirm and measure the extent of cytotoxicity.
Q3: What factors can influence the optimal dosage of this compound?
Q4: Are there known off-target effects of this compound?
While this compound is a known inhibitor of the MRE11 nuclease, some studies suggest potential MRE11-independent effects. For example, this compound has been reported to impact mitochondrial DNA integrity and cellular immune responses independently of MRE11.[11] Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Common Issues
Encountering issues such as high cytotoxicity or low efficacy is common during the optimization of this compound dosage. The following table provides a guide to troubleshoot these problems.
| Problem | Possible Cause | Recommended Solution |
| High Cellular Toxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response (kill curve) experiment to determine the optimal concentration. Start with a broad range of concentrations and narrow down to a range that shows the desired inhibitory effect with minimal toxicity. |
| Prolonged exposure to this compound. | Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired effect while reducing toxicity. | |
| Poor cell health or high cell density. | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density.[9] Over-confluent or stressed cells can be more susceptible to drug-induced toxicity. | |
| Low Efficacy of this compound | This compound concentration is too low. | Increase the concentration of this compound based on the results of a dose-response study. |
| Inadequate incubation time. | Increase the duration of this compound treatment to allow for sufficient inhibition of the MRN complex. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or -80°C as recommended by the manufacturer to maintain its stability.[2] | |
| High Variability in Results | Inconsistent cell plating or treatment. | Ensure uniform cell seeding and consistent addition of this compound across all wells and experiments. Use calibrated pipettes for accurate liquid handling. |
| Variations in cell passage number. | Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in optimizing this compound dosage and assessing its effects.
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)
This protocol outlines the steps to determine the concentration of this compound that effectively inhibits the target pathway with minimal cytotoxicity.
-
Cell Plating: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad initially (e.g., 1 µM to 100 µM) to identify a working range.[2] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable assay such as the MTT or LDH assay (see Protocol 2 and 3).
-
Data Analysis: Plot the cell viability against the this compound concentration to generate a dose-response curve. The optimal concentration will be the one that shows a significant biological effect without causing excessive cell death.
Protocol 2: Assessing Cellular Viability using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
-
Reagent Preparation: Prepare the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS.
-
MTT Addition: Following the this compound treatment period, add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12][13]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 3: Assessing Cytotoxicity using the LDH Release Assay
The lactate dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[12][14]
-
Sample Collection: After the this compound treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculation: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Summary of Key Experimental Parameters
| Assay | Principle | Endpoint | Typical Incubation Time | Detection Method |
| Dose-Response | Titration of drug concentration to determine optimal dose. | IC50 or EC50 | 24-72 hours | Varies (e.g., Absorbance, Fluorescence) |
| MTT | Mitochondrial reductase activity in viable cells.[13] | Cell Viability | 2-4 hours (reagent incubation) | Colorimetric (Absorbance) |
| LDH | Release of lactate dehydrogenase from damaged cells.[14] | Cytotoxicity | 30 minutes (reagent incubation) | Colorimetric (Absorbance) |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound's inhibition of the MRE11-RAD50-NBS1 (MRN) complex.
Caption: Troubleshooting workflow for optimizing this compound experiments.
Caption: Experimental workflow for a this compound dose-response study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRN complex - Wikipedia [en.wikipedia.org]
- 4. MRE11/RAD50/NBS1: complex activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mre11-Rad50-Nbs1 is a keystone complex connecting DNA repair machinery, double-strand break signaling, and the chromatin template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 11. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Selective Cytotoxicity in Chronic Myeloid Leukemia (K-562) Cells Induced by 532 nm LASER Irradiation Without Exogenous Photosensitizers [mdpi.com]
- 14. Cytotoxicity - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Unexpected Cellular Responses to Mirin Treatment
Welcome to the technical support center for Mirin, a selective inhibitor of the MRE11 complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets the MRE11 nuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a central player in the DNA Damage Response (DDR), acting as a sensor for DNA double-strand breaks (DSBs). This compound inhibits the 3' to 5' exonuclease activity of MRE11, which in turn prevents the MRN-dependent activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical upstream kinase in the DDR signaling cascade. This disruption of the MRN-ATM pathway ultimately impairs homologous recombination-mediated DNA repair and abrogates the G2/M cell cycle checkpoint.
Q2: What are the expected cellular responses to this compound treatment?
A2: Based on its mechanism of action, this compound treatment is expected to induce a range of cellular responses, particularly in the context of DNA damage. These include:
-
Inhibition of DNA repair: this compound blocks homology-directed repair (HDR) of DNA double-strand breaks.
-
Cell cycle arrest: this compound can induce a G2/M phase cell cycle arrest.
-
Increased sensitivity to DNA damaging agents: By inhibiting DNA repair, this compound can sensitize cancer cells to chemo- and radiotherapy.
-
Induction of apoptosis: In cancer cells with a high reliance on the DNA damage response, such as those with MYCN amplification, this compound can lead to an accumulation of DNA damage, p53 activation, and subsequent apoptosis.[1]
Q3: I am observing cellular effects that don't seem to be related to MRE11 inhibition. Is this possible?
A3: Yes, this is a critical observation. Recent studies have revealed that this compound can exert MRE11-independent, or "off-target," effects. Researchers should be cautious when interpreting data and consider these potential alternative mechanisms.
Q4: What are the known MRE11-independent effects of this compound?
A4: The most well-documented MRE11-independent effects of this compound involve mitochondrial and immune signaling pathways:
-
Mitochondrial DNA (mtDNA) integrity: this compound has been shown to alter mtDNA topology, leading to an increase in supercoiled mtDNA and the accumulation of hemicatenated replication intermediates. This suggests an effect on mitochondrial topoisomerases.
-
Inhibition of cellular immune responses: this compound can directly suppress the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) in response to immune stimuli like Poly (I:C), a RIG-I agonist. This effect is independent of MRE11.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Problem 1: I'm not seeing the expected level of cell death or cell cycle arrest in my cancer cell line.
-
Question: Why is this compound not as effective in my cell line as reported in the literature?
-
Answer: The efficacy of this compound can be highly cell-type dependent. For example, neuroblastoma cell lines with MYCN amplification are particularly sensitive to this compound, with IC50 values in the range of 22-48 µM. In contrast, cell lines without this amplification may have IC50 values ranging from 90 to over 470 µM.[1] The p53 status of your cells is also a critical determinant of this compound-induced apoptosis.[1]
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Compare the known genetic background of your cell line (e.g., MYCN, p53 status) with published data on this compound sensitivity.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. See the data table below for reported IC50 values.
-
Confirm Target Engagement: Use Western blotting to check for the inhibition of MRE11's downstream target, phospho-ATM (Ser1981), to confirm that this compound is engaging its intended target in your cells.
-
-
Problem 2: I'm observing changes in mitochondrial morphology or function after this compound treatment.
-
Question: Could this compound be directly affecting the mitochondria in my cells?
-
Answer: Yes. As mentioned in the FAQs, this compound has known MRE11-independent effects on mitochondria. It can alter the supercoiling of mitochondrial DNA.
-
Troubleshooting Steps:
-
Analyze mtDNA Topology: If you suspect mitochondrial effects, you can analyze the topology of mtDNA using Southern blotting. A detailed protocol is provided below. An increase in supercoiled forms would be consistent with this compound's off-target effects.
-
Control Experiments: To confirm if the observed mitochondrial phenotype is independent of MRE11, you can perform the same experiment in cells where MRE11 has been knocked down or knocked out. If the phenotype persists in the absence of MRE11, it is likely an off-target effect of this compound.
-
-
Problem 3: My results on immune signaling pathways are inconsistent when using this compound.
-
Question: Is it possible that this compound is interfering with my immune signaling experiments?
-
Answer: Yes. This compound has been shown to directly inhibit STAT1 phosphorylation, a key event in many immune signaling pathways, independently of MRE11.
-
Troubleshooting Steps:
-
Use an Alternative MRE11 Inhibitor: To confirm that your observed effect on immune signaling is due to MRE11 inhibition and not an off-target effect of this compound, consider using a structurally different MRE11 inhibitor as a control.
-
MRE11 Knockdown/Knockout: Similar to troubleshooting mitochondrial effects, using an MRE11 knockdown or knockout cell line can help differentiate between on-target and off-target effects.
-
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | Reported IC50 (µM) | Reference |
| LAN-5 | Neuroblastoma | MYCN-amplified | ~25 | [1] |
| IMR-32 | Neuroblastoma | MYCN-amplified | ~30 | [1] |
| Kelly | Neuroblastoma | MYCN-amplified | ~45 | [1] |
| SK-N-BE(2) | Neuroblastoma | MYCN-amplified, p53 mutant | >100 | [1] |
| LAN-1 | Neuroblastoma | MYCN-amplified, p53 null | >100 | [1] |
| SH-SY5Y | Neuroblastoma | MYCN non-amplified | >100 | [1] |
| SK-N-SH | Neuroblastoma | MYCN non-amplified | >100 | [1] |
| A549 | Lung Carcinoma | MYCN non-amplified | >100 | [1] |
Mandatory Visualizations
Caption: this compound's on-target signaling pathway.
Caption: this compound's known off-target effects.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated ATM (Ser1981) and γH2AX (Ser139)
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of key DNA damage response proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Mouse anti-β-Actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified time. Include a positive control (e.g., etoposide treatment) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-specific antibodies and 1:5000 for β-Actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and apply ECL substrate. Image the blot using a suitable imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
6-well plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to gate on single cells and analyze the cell cycle distribution based on DNA content (PI fluorescence).
Protocol 4: Southern Blot Analysis of Mitochondrial DNA Topology
This protocol is for assessing the off-target effects of this compound on mtDNA.
Materials:
-
Genomic DNA extraction kit
-
Restriction enzyme (e.g., BamHI, which cuts human mtDNA once)
-
Agarose gel
-
Denaturing solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralizing solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radioactively or non-radioactively labeled mtDNA probe
-
Imaging system (for radioactivity or chemiluminescence)
Procedure:
-
Genomic DNA Extraction: Extract total genomic DNA from this compound-treated and control cells.
-
Restriction Digest: Digest 5-10 µg of genomic DNA with a restriction enzyme that linearizes mtDNA.
-
Agarose Gel Electrophoresis: Run the digested DNA on a 0.8% agarose gel to separate the different topological forms of mtDNA (supercoiled, open-circular, and linear).
-
Denaturation and Neutralization: Depurinate the gel in 0.25 M HCl, then denature in denaturing solution, and finally neutralize in neutralizing solution.[3]
-
Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 20x SSC.[4][5]
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled mtDNA probe and hybridize overnight.[3]
-
Washing and Detection: Wash the membrane to remove the unbound probe and detect the signal using an appropriate imaging system. Changes in the relative abundance of the different topological forms will indicate an effect of this compound on mtDNA.
References
- 1. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRE11-RAD50-NBS1 complex alterations and DNA damage response: implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of human mitochondrial DNA content by Southern blot and non-radioactive probe hybridization: A Southern blot and non-radioactive probe hybridization method to estimate human mitochondrial DNA content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Southern Blot Analysis Workflow | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Investigating Mirin's Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Mirin, a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets the MRE11-RAD50-NBS1 (MRN) complex.[1] The MRN complex is a central component of the DNA damage response (DDR) and is essential for the activation of the Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[1] this compound specifically inhibits the exonuclease activity of MRE11 and prevents the MRN-dependent activation of ATM.[1]
Q2: What are the known on-target effects of this compound?
By inhibiting the MRN complex and subsequent ATM activation, this compound's on-target effects include:
-
Inhibition of ATM autophosphorylation at Ser1981.
-
Reduced phosphorylation of downstream ATM targets such as Chk2, p53, and Nbs1.
-
Inhibition of homology-directed repair (HDR) of DNA double-strand breaks.
-
Abolishment of the G2/M cell cycle checkpoint after DNA damage.
-
Inhibition of γH2AX (phosphorylated H2AX) formation, a marker of DNA damage.
Q3: What are the known off-target effects of this compound?
Recent studies have identified MRE11-independent effects of this compound, indicating off-target activities. These include:
-
Inhibition of cellular immune responses: this compound has been shown to suppress STAT1 phosphorylation in response to stimulants like Poly (I:C), suggesting a direct effect on the JAK-STAT signaling pathway.
-
Alteration of mitochondrial DNA (mtDNA) integrity: this compound can affect mtDNA supercoiling and the accumulation of replication intermediates, which are characteristic of topoisomerase dysfunction.
Q4: Why is it crucial to control for off-target effects in my experiments?
Troubleshooting Guides
Problem 1: I am observing a phenotype that is not consistent with MRE11 inhibition (e.g., unexpected changes in mitochondrial morphology or immune signaling). How can I determine if this is an off-target effect of this compound?
Solution:
-
Perform a rescue experiment: If the observed phenotype is due to MRE11 inhibition, expressing an MRE11 mutant that is resistant to this compound but retains its normal function should reverse the phenotype. If the phenotype persists, it is likely an off-target effect.
-
Use a structurally unrelated MRE11 inhibitor: Employing another MRE11 inhibitor with a different chemical structure can help determine if the phenotype is specific to MRE11 inhibition or an artifact of this compound's chemical properties.
-
Genetically inhibit the target: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout MRE11. If the genetic inhibition of MRE11 recapitulates the phenotype observed with this compound treatment, it is likely an on-target effect. If not, it is indicative of an off-target effect.
-
Test for known off-target effects: Based on recent findings, assess whether this compound is affecting known off-target pathways in your experimental system. For example, examine the phosphorylation status of STAT1 to see if the immune signaling pathway is being perturbed.
Problem 2: My positive controls for MRE11 inhibition are working (e.g., decreased p-ATM), but I am seeing additional, unexpected cellular changes.
Solution:
This scenario strongly suggests an off-target effect.
-
Dose-response analysis: Determine the concentration at which you observe the on-target effect (MRE11 inhibition) versus the concentration at which the unexpected phenotype appears. If these concentrations are significantly different, it may be possible to use a lower concentration of this compound that is specific for MRE11.
-
Combined genetic and chemical inhibition: Knockdown MRE11 using siRNA and then treat the cells with this compound. If the unexpected phenotype still occurs in the MRE11-knockdown cells, it is definitively an off-target effect.
Problem 3: How do I select the appropriate negative controls for my this compound experiments?
Solution:
-
Vehicle control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Inactive enantiomer/isomer: If an inactive form of this compound is available, it can serve as an excellent negative control.
-
Structurally similar but inactive compound: A compound with a similar chemical structure to this compound but without MRE11 inhibitory activity can help control for effects related to the chemical scaffold itself.
Experimental Protocols and Data Presentation
Protocol 1: Validating MRE11 Inhibition (On-Target Effect)
Western Blot for Phospho-ATM (Ser1981) and Phospho-Chk2 (Thr68)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound at the desired concentration for 1-2 hours. Induce DNA damage (e.g., with etoposide or ionizing radiation).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Run 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ATM (Ser1981), ATM, p-Chk2 (Thr68), and Chk2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an ECL substrate.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound and a DNA damaging agent as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBST. Incubate with anti-γH2AX antibody for 1 hour. Wash and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per cell.
Protocol 2: Assessing Off-Target Effects on Immune Signaling
Western Blot for Phospho-STAT1 (Tyr701)
-
Cell Treatment: Pre-treat cells with this compound for 1-2 hours, then stimulate with an immune activator such as Poly (I:C) or interferon.
-
Protein Extraction and Western Blot: Follow the same procedure as for p-ATM and p-Chk2, using primary antibodies against p-STAT1 (Tyr701) and total STAT1.
Protocol 3: Genetic Knockdown of MRE11 as a Control
siRNA-mediated Knockdown of MRE11
-
Transfection: Transfect cells with MRE11-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate for 48-72 hours to allow for MRE11 knockdown.
-
Validation: Confirm MRE11 knockdown by Western blot.
-
Experimentation: Use the MRE11-depleted cells in your experiments to determine if the phenotype observed with this compound is recapitulated.
Data Summary Tables
Table 1: On-Target Effects of this compound on the ATM Signaling Pathway
| Treatment | p-ATM (Ser1981) (% of Control) | p-Chk2 (Thr68) (% of Control) | γH2AX Foci per Cell |
| Vehicle Control | 100 | 100 | 50 ± 5 |
| This compound (10 µM) | 85 ± 7 | 80 ± 6 | 42 ± 4 |
| This compound (50 µM) | 40 ± 5 | 35 ± 4 | 20 ± 3 |
| This compound (100 µM) | 15 ± 3 | 10 ± 2 | 8 ± 2 |
Note: The data presented in this table is illustrative and represents the expected trend of on-target inhibition by this compound.
Table 2: Off-Target Effects of this compound on STAT1 Phosphorylation
| Treatment | p-STAT1 (Tyr701) (% of Control) |
| Vehicle Control | 100 |
| This compound (10 µM) | 95 ± 8 |
| This compound (50 µM) | 60 ± 7 |
| This compound (100 µM) | 30 ± 5 |
Note: The data presented in this table is illustrative and based on the qualitative findings of MRE11-independent effects of this compound on immune signaling pathways.
Signaling Pathways and Experimental Workflows (Graphviz Diagrams)
References
Technical Support Center: Strategies to Improve the In Vivo Efficacy and Stability of Mirin
Welcome to the Technical Support Center for Mirin. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to the in vivo efficacy and stability of this MRE11 inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor in vivo efficacy despite proven in vitro activity. | Poor Bioavailability and Stability: this compound likely has poor solubility in aqueous solutions and may be rapidly metabolized and cleared in vivo. | Formulation into Nanoparticles: Encapsulating this compound in a biocompatible polymer like PLGA-b-PEG can protect it from degradation, improve its solubility, and enhance its delivery to the target site.[1][2] |
| Difficulty dissolving this compound for in vivo administration. | Low Aqueous Solubility: this compound is a hydrophobic molecule, making it challenging to prepare in a stable, injectable solution. | Use of a Nanoparticle Formulation: As mentioned above, nanoparticle encapsulation can overcome solubility issues by creating a stable dispersion in aqueous buffers. Alternatively, for initial studies, a solution in a biocompatible solvent like DMSO may be used, but this can have its own toxicity and solubility issues upon injection. |
| Inconsistent results between experimental animals. | Variable Drug Delivery: This can be due to inconsistent administration or aggregation of a poorly formulated drug. | Ensure a Homogenous Formulation: If using a nanoparticle suspension, ensure it is well-dispersed before each injection. Characterize your nanoparticle formulation for size and polydispersity to ensure batch-to-batch consistency. |
| Observed toxicity or off-target effects. | MRE11-Independent Effects: this compound has been shown to have off-target effects, including impacting mitochondrial DNA integrity and cellular immune responses. | Dose-Response Studies: Perform careful dose-response studies to find the therapeutic window with minimal toxicity. Include Appropriate Controls: Use vehicle-only and empty nanoparticle controls to distinguish formulation effects from drug-specific toxicity. |
| Precipitation of this compound upon injection into the bloodstream. | "Solvent Shock": When a drug dissolved in an organic solvent like DMSO is injected into an aqueous environment like blood, it can rapidly precipitate. | Switch to a Nanoparticle Formulation: A nanoparticle formulation will prevent this precipitation and allow for a more controlled release of the drug. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using this compound in vivo?
A1: The main challenge is its poor bioavailability and stability. This compound is a small hydrophobic molecule, which often translates to low solubility in physiological fluids and rapid clearance from the body. This makes it difficult to achieve and maintain a therapeutic concentration at the target site.
Q2: What is the most effective strategy to improve this compound's in vivo performance?
A2: Encapsulation of this compound into polymeric nanoparticles has been shown to be an effective strategy. Specifically, nanoparticles made from the biocompatible and biodegradable copolymer poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) have been successfully used to deliver this compound in vivo, leading to significant impairment of tumor growth in neuroblastoma xenografts.[1][2]
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: Yes, recent studies have shown that this compound can exert effects independent of MRE11. It has been reported to reduce mitochondrial DNA fragmentation and inhibit cellular immune responses through mechanisms that are not related to its MRE11 inhibitory activity. It is important to consider these potential off-target effects when interpreting your experimental results.
Q4: Can I dissolve this compound in DMSO for in vivo administration?
A4: While DMSO is a common solvent for hydrophobic compounds, its use for in vivo administration has limitations. High concentrations of DMSO can be toxic, and the "solvent shock" upon injection can cause the drug to precipitate out of solution. A nanoparticle formulation is a more robust and reliable method for in vivo delivery.
Q5: What are the key parameters to consider when preparing this compound-loaded nanoparticles?
A5: The critical parameters for nanoparticle formulation include particle size, polydispersity index (PDI), drug loading efficiency, and drug release profile. These should be thoroughly characterized to ensure a consistent and effective formulation.
Data on this compound Formulations
The following table summarizes data from a study that successfully used a nanoparticle formulation of this compound in vivo.
| Parameter | Value | Reference |
| Nanoparticle Composition | Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) | [2] |
| In Vivo Model | Neuroblastoma xenografts in nude mice | [1] |
| Dosage | 50 mg/kg daily | [1] |
| Route of Administration | Intraperitoneal injection | [1] |
| Observed Efficacy | Sharp impairment of tumor growth | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA-b-PEG Nanoparticles (Nanoprecipitation Method)
This protocol is a representative method for encapsulating this compound into PLGA-b-PEG nanoparticles based on established nanoprecipitation techniques.
Materials:
-
This compound
-
PLGA-b-PEG copolymer
-
Acetone (or another suitable water-miscible organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA-b-PEG copolymer and this compound in acetone. The ratio of polymer to drug will determine the drug loading and should be optimized. A common starting point is a 10:1 polymer to drug weight ratio.
-
-
Nanoprecipitation:
-
While vigorously stirring, add the organic phase dropwise to a larger volume of deionized water. The rapid solvent exchange will cause the polymer to precipitate, encapsulating the this compound into nanoparticles. The volume ratio of the organic to the aqueous phase should be optimized, with a common starting point being 1:10.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring in a fume hood for several hours to allow the acetone to evaporate completely.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24-48 hours, with several changes of water, to remove any remaining free drug and solvent.
-
-
Characterization:
-
Characterize the resulting this compound-loaded nanoparticles for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the drug loading efficiency by lysing a known amount of nanoparticles and quantifying the encapsulated this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Visualizations
Caption: Signaling pathway of the DNA damage response showing the role of the MRN complex and the inhibitory action of this compound.
Caption: Experimental workflow for the formulation and in vivo testing of this compound-loaded nanoparticles.
Caption: Logical relationship between a common problem with this compound in vivo and its potential causes and solutions.
References
proper storage and handling of Mirin to prevent degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of Mirabegron. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Mirabegron?
For long-term storage, solid Mirabegron should be stored at -20°C, where it is stable for at least four years. For routine laboratory use, it can be stored at 25°C (77°F), with temperature excursions permitted between 15°C and 30°C (59°F to 86°F)[1].
Q2: How should I prepare and store Mirabegron solutions?
Mirabegron is supplied as a crystalline solid. Stock solutions can be prepared by dissolving the compound in organic solvents such as ethanol (~3 mg/mL), DMSO (~5 mg/mL), or dimethyl formamide (DMF) (~5 mg/mL). For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, first dissolve Mirabegron in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions of Mirabegron are not recommended to be stored for more than one day.
Q3: What are the primary degradation pathways for Mirabegron?
Mirabegron is susceptible to degradation under hydrolytic (both acidic and basic conditions) and oxidative stress. It is relatively stable under thermal and photolytic stress conditions[2][3].
Q4: What safety precautions should be taken when handling Mirabegron?
Mirabegron should be handled as a hazardous substance. It is important to avoid ingestion, inhalation, and contact with eyes and skin. Always wash hands thoroughly after handling. Before working with the compound, it is mandatory to review the complete Safety Data Sheet (SDS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation due to improper storage. | Ensure the solid compound is stored at -20°C for long-term storage and that aqueous solutions are freshly prepared for each experiment. |
| Exposure to incompatible conditions. | Mirabegron degrades in acidic, basic, and oxidative environments. Ensure your experimental conditions are within a stable pH range and avoid strong oxidizing agents. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility. | To prepare aqueous solutions, first dissolve Mirabegron in a small amount of DMSO and then dilute with your aqueous buffer. |
| Appearance of unexpected peaks in chromatography. | Presence of degradation products. | Review the storage and handling of your sample. The presence of new peaks may indicate degradation. Refer to the stability data below to identify potential degradation products. |
Stability Data
The following table summarizes the stability of Mirabegron under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents and Conditions | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 4 hours | 2.1% - 3.6% |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 3 hours | 3.0% - 3.9% |
| Oxidative Stress | 3% H₂O₂ at 60°C for 2 hours | Similar to alkaline conditions |
| Thermal Stress | 45-60°C | Stable |
| Photolytic Stress | Exposure to light | Stable |
Experimental Protocols
Stability-Indicating RP-HPLC Method
A common method for assessing the stability of Mirabegron and detecting its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Agilent-Poroshell (3 x 100 mm; 2.7μ particle size) or equivalent C18 column.
-
Mobile Phase:
-
Solvent A: 10mM ammonium formate
-
Solvent B: Methanol-acetonitrile (50:50 v/v)
-
-
Flow Rate: 0.8 ml/min
-
Detection: UV at 210 nm or 258 nm.
-
Procedure:
-
Prepare solutions of Mirabegron at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
To perform forced degradation, expose the solutions to the stress conditions outlined in the stability data table.
-
Inject the stressed and unstressed (control) samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent Mirabegron peak. The percentage degradation can be calculated by comparing the peak area of Mirabegron in the stressed sample to that of the control.
-
Signaling Pathway
Mirabegron is a selective beta-3 adrenergic receptor (β3-AR) agonist. Its mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder.
Caption: Mirabegron's mechanism of action via the β3-AR signaling pathway.
References
Technical Support Center: Managing Mirin-Induced G2/M Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter G2/M cell cycle arrest in their experiments when using Mirin.
Frequently Asked Questions (FAQs)
1. Why are my cells arresting in the G2/M phase after this compound treatment?
This compound is primarily known as an inhibitor of the MRE11 nuclease, a key component of the MRE11/RAD50/NBS1 (MRN) complex.[1][2] The MRN complex is crucial for sensing and repairing DNA double-strand breaks and for maintaining the stability of replication forks. By inhibiting MRE11, this compound can lead to an accumulation of DNA damage and replication stress.[2] This damage activates the DNA damage response (DDR) pathway, which in turn engages the G2/M checkpoint to halt cell cycle progression.[3][4] This arrest provides the cell with time to repair the DNA damage before entering mitosis, thus preventing the propagation of genomic instability.[3]
2. How can I confirm that my cells are arrested in the G2/M phase?
You can confirm G2/M arrest using two primary methods:
-
Flow Cytometry: This technique quantifies the DNA content of individual cells. Cells in the G2 or M phase of the cell cycle will have double the DNA content (4N) of cells in the G1 phase (2N). A significant increase in the 4N peak after this compound treatment is indicative of a G2/M arrest.[5][6]
-
Western Blotting: Analyze the protein levels of key G2/M regulators. A hallmark of G2/M arrest is the accumulation of Cyclin B1 and the inhibitory phosphorylation of CDK1 (Cdc2) at sites like Tyrosine-15.[3][7] Additionally, you can probe for markers of DNA damage, such as phosphorylated H2AX (γH2AX), to support the proposed mechanism of arrest.
3. What are the key protein markers I should analyze by Western blot?
To investigate this compound-induced G2/M arrest, consider analyzing the following proteins:
| Protein Marker | Expected Change in G2/M Arrest | Rationale |
| p-H2AX (Ser139) | Increase | A sensitive marker for DNA double-strand breaks, indicating the presence of DNA damage that triggers the checkpoint.[8][9] |
| p-ATM (Ser1981) / p-ATR (Ser428) | Increase | Key kinases that are activated by DNA damage and initiate the G2/M checkpoint signaling cascade.[4] |
| p-Chk1 (Ser345) / p-Chk2 (Thr68) | Increase | Effector kinases phosphorylated and activated by ATM/ATR, which then target downstream effectors to enforce the cell cycle block.[3] |
| p53 | Increase/Stabilization | A tumor suppressor protein that is stabilized upon DNA damage and can contribute to cell cycle arrest.[3] |
| p21 (WAF1/CIP1) | Increase | A cyclin-dependent kinase inhibitor whose transcription is often induced by p53, leading to the inhibition of CDK activity.[3] |
| Cyclin B1 | Accumulation | The regulatory partner of CDK1, its levels rise as cells approach mitosis. In a G2 arrest, Cyclin B1 accumulates but the complex remains inactive.[10][11] |
| p-CDK1 (Tyr15) | Increase | Inhibitory phosphorylation of CDK1, which prevents the activation of the Cyclin B1/CDK1 complex and entry into mitosis.[7] |
| Cdc25C | Decrease/Inactivation | The phosphatase that removes the inhibitory phosphate on CDK1. Its inactivation is a key step in maintaining the G2 arrest.[3] |
4. How can I distinguish between a G2 phase arrest and an M phase (mitotic) arrest?
While flow cytometry for DNA content groups G2 and M phase cells together, you can differentiate them by:
-
Microscopy: Observe cell morphology. Cells in G2 will have a large nucleus but intact nuclear envelope, while cells in mitosis will show condensed chromosomes and breakdown of the nuclear envelope.
-
Phospho-Histone H3 (Ser10) Staining: This is a specific marker for mitotic cells. You can analyze its levels by Western blot or use an antibody for immunofluorescence or flow cytometry. A high 4N DNA content without a corresponding increase in phospho-Histone H3 suggests a G2 arrest.
5. What are the recommended concentrations and incubation times for this compound?
The optimal concentration and duration of this compound treatment are cell-type dependent. Based on published studies:
| Cell Line | Effective Concentration Range | Incubation Time | Notes |
| HEK293 | 25-50 µM | 24 hours | Little cytotoxicity was observed at 25 µM, while 50 µM resulted in 50% cytotoxicity after 10 days.[1] |
| MYCN-amplified Neuroblastoma | 20-50 µM | Not specified | Showed a strong reduction in proliferation at 40 µM.[2] |
| Various Cancer Cell Lines | up to 100 µM | Not specified | Non-neuroblastic cancer cells showed modest response up to 100 µM.[2] |
It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions that induce G2/M arrest without causing excessive cell death.
6. What are the known off-target effects of this compound?
Recent studies have shown that this compound can have effects independent of MRE11. These include altering mitochondrial DNA topology and directly suppressing cellular immune responses.[12] When interpreting your results, it is important to consider that not all observed effects of this compound may be solely due to its inhibition of MRE11.
7. Is it possible to reverse the G2/M arrest induced by this compound?
Reversing a drug-induced G2/M arrest can be challenging and depends on the extent of DNA damage.
-
Drug Washout: The simplest method is to remove the this compound-containing medium, wash the cells with fresh medium, and continue incubation. Monitor the cells by flow cytometry at various time points to see if they re-enter the cell cycle.
-
Checkpoint Recovery: For a DNA damage-induced arrest, recovery requires the cell to repair the damage and inactivate the checkpoint signaling cascade.[13][14] If the damage is too severe, the arrest may become irreversible, potentially leading to senescence or apoptosis.[10]
-
Chemical Inhibition of Checkpoint: While inhibitors of checkpoint kinases (like caffeine for ATM/ATR) can force cells out of G2 arrest, this can lead to mitotic catastrophe if the DNA damage has not been repaired. This approach should be used with caution and for specific experimental questions.[13]
Visualizations
Hypothesized Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Hypothesized pathway of this compound-induced G2/M cell cycle arrest.
General Experimental Workflow
Caption: General workflow for studying this compound's effect on the cell cycle.
Experimental Protocols
Protocol 1: Induction of G2/M Arrest with this compound
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels. Allow them to adhere and reach 50-60% confluency. Ensure cells are in the exponential growth phase.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).
-
Controls: Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose) and an untreated control.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing or control medium. Incubate for the desired time (e.g., 12, 24, 48 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (flow cytometry or Western blotting).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Cell Count: Count the cells to ensure you have approximately 1 x 10^6 cells per sample.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Pellet the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use a low flow rate for better resolution.[15][16]
-
Analysis: Use appropriate software (e.g., FlowJo) to gate on single cells and model the cell cycle distribution based on the DNA content histogram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of cell cycle peaks (high CV) | - High flow rate during acquisition.- Cell clumps or debris.- Improper fixation. | - Use the lowest possible flow rate on the cytometer.[15][16]- Filter cells through a 40 µm mesh before analysis.[15]- Ensure proper ethanol fixation; do not vortex vigorously. |
| High percentage of sub-G1 peak (excessive cell death) | - this compound concentration is too high.- Treatment duration is too long.- Cells are overly sensitive. | - Perform a dose-response and time-course experiment to find the optimal window for G2/M arrest without significant apoptosis.- Ensure control cells also have a low sub-G1 peak. |
| No significant increase in G2/M population | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- Cells are not actively proliferating. | - Increase the concentration and/or duration of this compound treatment.- Ensure cells are in the exponential growth phase before treatment.[15]- Check the expression level of MRE11 in your cell line. |
| Disappearance of the G2/M peak | - Cells are not proliferating or are in a quiescent (G0) state.- High cell density causing contact inhibition. | - Ensure you are using healthy, sub-confluent cultures for your experiment.[17]- Optimize seeding density.[17] |
| Inconsistent Western blot results for p-CDK1 | - Phosphatase activity during sample preparation.- Poor antibody quality. | - Prepare cell lysates with phosphatase inhibitors.- Validate your antibody using appropriate positive and negative controls. |
References
- 1. researchgate.net [researchgate.net]
- 2. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. DNA repair - Wikipedia [en.wikipedia.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Avacta presents preclinical data at AACR-NCI-EORTC | Company Announcement | Investegate [investegate.co.uk]
- 9. avacta.com [avacta.com]
- 10. Cell cycle re-entry and arrest in G2/M phase induces senescence and fibrosis in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery from a DNA-damage-induced G2 arrest requires Cdk-dependent activation of FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Validation & Comparative
A Comparative Guide to Validating MRE11 Target Engagement by Mirin in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of MRE11 by its inhibitor, Mirin, in a cellular context. We will explore various experimental approaches, present quantitative data for comparison with alternative inhibitors, and provide detailed protocols for key assays.
Introduction to MRE11 and this compound
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating the DNA damage response (DDR) cascade. MRE11 possesses both 3'→5' exonuclease and endonuclease activities, which are essential for the initial processing of DNA ends, a prerequisite for repair by homologous recombination (HR) or non-homologous end joining (NHEJ).[1][2] this compound is a small molecule inhibitor that targets the nuclease activities of MRE11, thereby disrupting the DDR pathway.[3][4] Validating the on-target effect of this compound in cells is crucial for interpreting experimental results and for the development of more specific MRE11 inhibitors.
MRE11 Signaling Pathway and Point of Inhibition by this compound
Upon DNA damage, the MRN complex is recruited to the site of the lesion. MRE11's nuclease activity is pivotal for processing the DNA ends, which in turn is required for the full activation of the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a plethora of downstream targets, including CHK2 and p53, to orchestrate cell cycle arrest and DNA repair. This compound inhibits the exonuclease and endonuclease functions of MRE11, thereby preventing DNA end resection and subsequent ATM activation.
Caption: MRE11 signaling pathway in response to DNA double-strand breaks and the inhibitory action of this compound.
Methods for Validating MRE11 Target Engagement
Several cellular methods can be employed to validate that this compound is effectively engaging and inhibiting MRE11. Below is a comparison of the most common techniques.
Biochemical MRE11 Nuclease Activity Assay
This in vitro assay directly measures the enzymatic activity of purified MRE11 on a DNA substrate. Inhibition of this activity by this compound provides direct evidence of target engagement.
Experimental Workflow:
Caption: Workflow for a biochemical MRE11 nuclease activity assay.
Quantitative Comparison of MRE11 Inhibitors:
| Inhibitor | Target Specificity | Reported IC50 / Effective Concentration | Reference |
| This compound | MRE11 exonuclease and endonuclease | IC50 for MRN-dependent ATM activation: ~12 µM.[3] Effective in cells: 50-100 µM.[5] | [3][5] |
| PFM01 | MRE11 endonuclease | Effective in cells: 25 µM | [6][7] |
| PFM03 | MRE11 endonuclease | Effective in cells: 25 µM | [6] |
| PFM39 | MRE11 exonuclease | Effective in cells: 25 µM | [7] |
| MU147 & MU1409 | MRE11 nuclease | More specific and effective than this compound (specific IC50 not yet published) | [8] |
Immunofluorescence for MRE11 Foci Formation
This cell-based assay visualizes the recruitment of MRE11 to sites of DNA damage. Following induction of DSBs (e.g., by ionizing radiation), MRE11 forms distinct nuclear foci. Effective inhibition by this compound should reduce the formation of these foci.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of MRE11 foci.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks in individual cells. Inhibition of MRE11's function in DNA repair by this compound is expected to lead to an accumulation of DNA damage, resulting in a larger "comet tail" upon electrophoresis. A neutral comet assay is specifically used to detect double-strand breaks.
Experimental Workflow:
References
- 1. DNA end resection and its role in DNA replication and DSB repair choice in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirements for MRN endonuclease processing of topoisomerase II-mediated DNA damage in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Requirements for MRN endonuclease processing of topoisomerase II-mediated DNA damage in mammalian cells [frontiersin.org]
- 8. Discovery of new inhibitors of nuclease MRE11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirin vs. The Field: A Comparative Analysis of MRE11 Inhibitors for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of DNA damage response (DDR) research and oncology drug development, the MRE11 nuclease stands out as a critical node. Its multifaceted role in sensing DNA double-strand breaks (DSBs), activating the ATM kinase, and initiating homologous recombination (HR) makes it a compelling target for therapeutic intervention. Mirin, a widely recognized MRE11 inhibitor, has long been a staple tool for researchers. However, a new generation of inhibitors is emerging, each with distinct profiles. This guide provides a comprehensive comparative analysis of this compound and other notable MRE11 inhibitors, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
I. At a Glance: Performance of MRE11 Inhibitors
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and its alternatives. The IC50 values represent the half-maximal inhibitory concentration, a standard measure of inhibitor potency.
| Inhibitor | Target Nuclease Activity | In Vitro IC50 | Cellular IC50 (pRPA formation) | Key Features |
| This compound | Exonuclease | ~200 µM[1] | 200-300 µM[1] | Well-characterized, inhibits ATM activation (IC50 = 12 µM)[2][3]. |
| PFM39 | Exonuclease | <100 µM[1] | 50-75 µM[1] | More potent exonuclease inhibitor than this compound. |
| PFM01 | Endonuclease | - | 50-75 µM[1] | Primarily targets endonuclease activity. |
| PFM03 | Endonuclease | ~100 µM[1] | 50-75 µM[1] | Primarily targets endonuclease activity. |
| PFM04 | Endonuclease | - | - | Primarily targets endonuclease activity. |
| MU147 | Nuclease (Exo/Endo) | 25.3 µM[4] | - | More specific and effective than this compound; does not impair ATM activation.[5] |
| MU1409 | Nuclease (Exo/Endo) | - | - | More specific and effective than this compound; does not impair ATM activation.[5] |
II. The MRE11 Signaling Pathway and Points of Inhibition
The MRE11-RAD50-NBS1 (MRN) complex is a first responder to DNA double-strand breaks. Its activity is pivotal for the activation of the ATM kinase, a master regulator of the DNA damage response. Activated ATM then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. The following diagram illustrates this critical signaling pathway and highlights where different MRE11 inhibitors exert their effects.
III. Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for key assays used to characterize and compare MRE11 inhibitors.
A. In Vitro MRE11 Nuclease Activity Assay
This assay directly measures the enzymatic activity of MRE11 and its inhibition.
1. Exonuclease Assay:
-
Substrate: A 5'-radiolabeled double-stranded DNA oligonucleotide.
-
Enzyme: Purified recombinant human MRE11/RAD50/NBS1 (MRN) complex.
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Procedure:
-
Incubate the MRN complex with the inhibitor (or DMSO as a control) in the reaction buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding the radiolabeled DNA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography and quantify the amount of substrate cleavage.
-
2. Endonuclease Assay:
-
Substrate: Circular single-stranded DNA (e.g., φX174 virion DNA).
-
Enzyme: Purified recombinant human MRE11.
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MnCl2, 1 mM DTT. (Note the use of Mn2+ which enhances endonuclease activity).
-
Procedure:
-
Incubate MRE11 with the inhibitor (or DMSO) in the reaction buffer for 15 minutes at room temperature.
-
Add the circular ssDNA substrate to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA and proteinase K.
-
Analyze the products on an agarose gel stained with a DNA-intercalating dye.
-
Quantify the conversion of circular to linear DNA.
-
B. Cellular ATM Activation Assay (Western Blot)
This assay assesses the ability of inhibitors to block the MRE11-dependent activation of ATM in a cellular context.
-
Cell Line: A suitable human cell line (e.g., HEK293T, U2OS).
-
Treatment:
-
Pre-treat cells with the MRE11 inhibitor or DMSO for 1-2 hours.
-
Induce DNA double-strand breaks using ionizing radiation (e.g., 10 Gy) or a radiomimetic drug (e.g., neocarzinostatin).
-
Harvest cells at a specific time point post-damage (e.g., 1 hour).
-
-
Western Blot Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-p53 (Ser15)
-
Total p53
-
γH2AX (Phospho-Histone H2A.X Ser139)
-
Loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
C. Homologous Recombination (HR) Assay (DR-GFP)
The DR-GFP reporter assay is a widely used method to measure the efficiency of homologous recombination in living cells.
-
Cell Line: A cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP).
-
Protocol:
-
Seed DR-GFP cells in a multi-well plate.
-
Pre-treat cells with the MRE11 inhibitor or DMSO for 1-2 hours.
-
Transfect cells with an expression vector for the I-SceI endonuclease to induce a specific DNA double-strand break in the reporter gene.
-
Continue to incubate the cells in the presence of the inhibitor for 48-72 hours.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A functional GFP gene is only restored upon successful homologous recombination.
-
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mre11 complex is required for ATM activation and the G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mre11 exonuclease activity promotes irreversible mitotic progression under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Mirin and PFM39: Dissecting Their Effects on DNA End Resection
In the intricate landscape of DNA damage response (DDR), DNA end resection stands as a critical control point, dictating the choice between two major repair pathways for double-strand breaks (DSBs): Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[1][2][3][4] The initiation of 5' to 3' nucleolytic degradation of the DNA ends creates 3' single-stranded DNA (ssDNA) overhangs, a necessary substrate for HR and a barrier to NHEJ.[3][5] Researchers utilize small molecule inhibitors to probe and understand this pivotal process. This guide provides a detailed comparison of two such inhibitors, Mirin and PFM39, focusing on their effects on DNA end resection, supported by experimental data and protocols.
Both this compound and its analog, PFM39, function by inhibiting the 3'-5' exonuclease activity of the MRE11 nuclease, a core component of the MRE11-RAD50-NBS1 (MRN) complex.[6][7][8][9] The MRN complex is a primary sensor of DSBs and its nuclease activities are essential for initiating resection.[3][6][10] By targeting the same enzymatic activity, both compounds serve as valuable tools to study the consequences of impaired resection initiation.
Comparative Analysis of Inhibitor Performance
While both this compound and PFM39 target the MRE11 exonuclease, their efficacy and impact on DNA repair pathways can be quantitatively assessed. PFM39 was developed as an analog of this compound and both are reported to bind to the same site on MRE11, impeding the path of DNA to the nuclease active site.[6] Their primary role is the inhibition of MRE11's exonuclease function, with minimal effect on its endonuclease activity.[6][7][8][9]
| Parameter | This compound | PFM39 | Reference |
| Target | MRE11 Exonuclease | MRE11 Exonuclease | [6][7] |
| Mechanism | Blocks DNA access to the MRE11 nuclease active site | Blocks DNA access to the MRE11 nuclease active site; this compound analog | [6][7] |
| Effect on Resection | Impairs DSB end resection, leading to reduced RPA and RAD51 foci formation | Impairs DSB end resection, leading to reduced RPA and RAD51 foci formation | [6] |
| Effect on HR | Inhibits Homologous Recombination | Inhibits Homologous Recombination | [6][7] |
| Effect on NHEJ | Does not significantly increase Non-Homologous End Joining | Does not significantly increase Non-Homologous End Joining | [7][8] |
| Reported IC50 | Not explicitly stated in search results | IC50 of 50-75 µM for inhibiting dsDNA end resection in A549 cells | [11] |
| Typical Concentration | 50-100 µM in cell-based assays | 50-100 µM in cell-based assays | [6][7] |
Signaling Pathways and Experimental Workflow
To visualize the role of these inhibitors, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for assessing DNA end resection.
References
- 1. A Flow Cytometry-Based Method for Analyzing DNA End Resection in G0- and G1-Phase Mammalian Cells [en.bio-protocol.org]
- 2. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]
- 3. DNA End Resection: Facts and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The regulation of DNA end resection by chromatin response to DNA double strand breaks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PFM39 (SML1839) | MRE11 inhibitor | Probechem Biochemicals [probechem.com]
Cross-Validation of Mirin's Activity Using MRE11 Mutant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mirin, a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, with other alternatives. We delve into the experimental data supporting its mechanism of action, particularly focusing on its cross-validation in MRE11 mutant cell lines, which is crucial for confirming its on-target activity. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.
The MRE11-RAD50-NBS1 (MRN) Complex: A Critical Player in DNA Damage Response
The MRN complex, composed of MRE11, RAD50, and NBS1, is a central component of the DNA damage response (DDR) pathway. It acts as a sensor for DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. The nuclease activity of MRE11 is critical for the initial processing of DSBs, making it an attractive target for therapeutic intervention, especially in cancers with deficiencies in other DNA repair pathways.
Mirin in the Spotlight: A Head-to-Head Comparison with Other DNA Repair Pathway Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of Mirin, a potent inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, with other key inhibitors of DNA repair pathways, including PARP, ATM, and DNA-PK inhibitors. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and therapeutic strategies.
At a Glance: this compound and its Competitors
This compound distinguishes itself by targeting the MRE11 subunit of the MRN complex, a critical sensor of DNA double-strand breaks (DSBs). By inhibiting the 3' to 5' exonuclease activity of MRE11, this compound effectively prevents the activation of the ATM kinase, a central player in the DNA damage response (DDR), thereby blocking downstream signaling for DNA repair and cell cycle checkpoints. This mechanism offers a distinct therapeutic window compared to other inhibitors that target different nodes in the DDR network.
This guide will delve into a comparative analysis of this compound with three other major classes of DNA repair inhibitors:
-
PARP Inhibitors (e.g., Olaparib): These agents trap PARP1 and PARP2 enzymes at sites of single-strand DNA breaks, leading to the collapse of replication forks and the formation of DSBs. They have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
-
ATM Inhibitors (e.g., KU-55933): These molecules directly target the kinase activity of ATM, preventing the phosphorylation of its numerous downstream targets involved in cell cycle arrest, DNA repair, and apoptosis.
-
DNA-PK Inhibitors (e.g., NU7441): These inhibitors block the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in non-dividing cells.
Quantitative Performance Analysis
The following tables summarize key quantitative data for this compound and its counterparts, providing a comparative overview of their potency and cellular effects. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions and cell lines used. The data presented here is compiled from multiple sources to provide a broad perspective. A direct comparative study in ovarian cancer cell lines provides a more controlled analysis of this compound and Olaparib.
Table 1: Comparative IC50 Values of DNA Repair Inhibitors in Various Cancer Cell Lines
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | MRE11 | PEO1 (BRCA2-deficient Ovarian) | ~18 | [1][2] |
| HeLa (Cervical) | Not specified | [1] | ||
| Olaparib | PARP | PEO1 (BRCA2-deficient Ovarian) | Not specified in direct comparison | [1][2] |
| PEO1-OR (Olaparib-resistant Ovarian) | Not specified in direct comparison | [1][2] | ||
| MDA-MB-436 (BRCA1-deficient Breast) | ~0.01 | |||
| MCF-7 (Breast) | ~10-11 | |||
| KU-55933 | ATM | HeLa (Cervical) | ~0.13 | |
| MCF-7 (Breast) | Not specified | |||
| NU7441 | DNA-PK | SW620 (Colon) | Not specified | |
| LoVo (Colon) | Not specified | |||
| MCF-7 (Breast) | ~0.17-0.25 (in presence of IR) |
Table 2: Head-to-Head Comparison of this compound and Olaparib in Ovarian Cancer Cell Lines
| Parameter | Cell Line | Treatment | Observation | Reference |
| Clonogenic Survival | PEO1 (BRCA2-deficient) | This compound | Sensitive | [1][2] |
| PEO1R (this compound-resistant) | This compound | Resistant | [1][2] | |
| PEO1R (this compound-resistant) | Olaparib | Cross-resistant | [1][2] | |
| DNA Damage (γH2AX foci) | PEO1 (BRCA2-deficient) | This compound | Increased γH2AX foci | [1][2] |
| PEO1R (this compound-resistant) | This compound | No significant increase in γH2AX foci | [1][2] | |
| Cell Cycle Progression | PEO1 (BRCA2-deficient) | This compound | S-phase arrest | [1] |
| PEO1R (this compound-resistant) | This compound | No significant cell cycle alteration | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathways of major DNA damage response mechanisms.
References
The Dual Nature of Mirin: A Guide to the Reproducibility of its Biological Effects
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action and potential off-target effects of a small molecule inhibitor is paramount. Mirin, a widely used inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, has been instrumental in dissecting the DNA damage response (DDR). However, emerging evidence reveals a more complex biological profile, with recent studies highlighting significant Mre11-independent activities. This guide provides a comprehensive comparison of this compound's established on-target effects with its newly discovered off-target activities, supported by experimental data and detailed protocols to aid in the critical evaluation and reproduction of published findings.
On-Target Effects: Inhibition of the MRN Complex and DNA Damage Response
This compound is well-established as an inhibitor of the Mre11 component of the MRN complex, a critical sensor of DNA double-strand breaks (DSBs). By inhibiting the 3' to 5' exonuclease activity of Mre11, this compound effectively blocks the MRN-dependent activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central player in the DDR signaling cascade. This inhibition leads to a disruption of downstream signaling events, including the phosphorylation of key substrates like H2AX and Chk2, ultimately impairing cell cycle checkpoints and DNA repair.[1][2][3][4][5]
The intended signaling pathway of this compound's on-target effects is illustrated below:
Caption: this compound's on-target mechanism of action.
Off-Target Effects: A New Dimension of this compound's Activity
Recent research, particularly from late 2024 and early 2025, has unveiled that this compound possesses biological effects that are independent of its inhibitory action on Mre11. These off-target effects primarily concern mitochondrial DNA (mtDNA) integrity and cellular immune responses.
Studies have shown that this compound can reduce mitochondrial replication fork breakage and suppress immune responses triggered by mtDNA damage, and that these effects persist even when Mre11 is knocked down.[6][7][8][9] Specifically, this compound has been observed to directly inhibit cellular immune responses by suppressing STAT1 phosphorylation.[6][8] This suggests that some of the biological activities attributed to this compound's inhibition of the MRN complex may, in fact, be due to these off-target actions.
The workflow for investigating this compound's off-target effects is depicted below:
Caption: Investigating this compound's MRE11-independent effects.
Quantitative Comparison of this compound and its Alternatives
To provide a clearer picture of this compound's potency and to introduce potential alternatives, the following table summarizes key quantitative data. This compound's derivatives, PFM39 and PFM01, show more specific inhibition of Mre11's exonuclease and endonuclease activities, respectively.
| Compound | Target/Effect | IC50 / Effective Concentration | Reference |
| This compound | MRN-dependent ATM activation | 12 µM | [2][4][5][10] |
| H2AX phosphorylation | 66 µM | [2][4] | |
| Mre11 nuclease activity (in vitro) | ~100 µM | [5][10][11] | |
| Cell viability (HEK293) | 50% cytotoxicity at 50 µM | [5][10] | |
| RIG-I-agonist-driven immune response | Almost complete inhibition at 100 µM | [12] | |
| PFM39 | Mre11 exonuclease activity | Potent inhibitor | [13] |
| Mre11 endonuclease activity | No inhibition | [13] | |
| RIG-I-agonist-driven immune response | No major effect at 100 µM | [12] | |
| PFM01 | Mre11 endonuclease activity | Potent inhibitor | [1] |
| Mre11 exonuclease activity | Little effect | [14] |
Experimental Protocols
To facilitate the reproducibility of findings related to this compound's biological effects, detailed protocols for key experiments are provided below.
Western Blot for ATM Phosphorylation
This protocol is used to assess the inhibition of ATM activation by this compound.
Materials:
-
Cells (e.g., MDA-MB-231)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (e.g., 6% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-ATM (total) and anti-phospho-ATM (S1981)
-
HRP-conjugated secondary antibody
-
ECL reagent
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Induce DNA damage (e.g., by irradiation with 10 Gy).
-
After 30 minutes, harvest the cells and prepare cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.[6][15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6][15][16][17]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6][15][17]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6][15]
-
Visualize protein bands using an ECL reagent and an imaging system.[6]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[10][18][19][20]
-
Allow cells to attach and grow overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-72 hours).[18]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][20][21]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19][21]
-
Read the absorbance at 570 nm using a microplate reader.[19]
Assessment of Mitochondrial DNA Damage
This protocol utilizes quantitative PCR (qPCR) to assess damage to mitochondrial DNA.
Materials:
-
Cells treated with this compound or a damaging agent
-
DNA extraction kit
-
Primers for a long and a short fragment of the mitochondrial genome
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
Isolate total DNA from treated and control cells.
-
Design and validate qPCR primers for a long (~8-10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome.
-
Perform qPCR for both the long and short fragments for each sample. The amplification of the short fragment serves as a control for the amount of mtDNA.
-
DNA damage is indicated by a decrease in the amplification of the long fragment relative to the short fragment in the treated samples compared to the control. The rationale is that DNA lesions will inhibit the progression of the DNA polymerase, leading to less product for longer amplicons.[7][8]
Quantification of Cellular Immune Response
This protocol describes the measurement of STAT1 phosphorylation by Western blot as an indicator of the cellular immune response.
Materials:
-
Cells (e.g., HEK293T)
-
This compound and/or other inhibitors (e.g., PFM39)
-
Immune response agonist (e.g., Poly(I:C))
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents (as described in Protocol 1)
-
Primary antibodies: anti-phospho-STAT1 and anti-total-STAT1
Procedure:
-
Culture cells and pre-treat with this compound, PFM39, or vehicle control for a specified time (e.g., 48 hours).[12]
-
Induce an immune response by treating with an agonist like Poly(I:C).[12]
-
Harvest cells and prepare lysates.
-
Perform Western blotting as described in Protocol 1, using antibodies against phosphorylated and total STAT1 to determine the extent of immune response activation.[12]
Conclusion
The biological effects of this compound are more nuanced than previously appreciated. While it remains a valuable tool for studying the MRN complex, researchers must be cognizant of its MRE11-independent activities, particularly when interpreting data related to mitochondrial function and immune responses. The use of more specific inhibitors, such as PFM39 for Mre11's exonuclease activity, in parallel with this compound, can help to dissect the specific contributions of the MRN complex to a given biological process. Careful experimental design and the use of appropriate controls, as outlined in the provided protocols, are essential for ensuring the reproducibility and accurate interpretation of findings related to this multifaceted small molecule.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified qPCR method for detecting excessive mtDNA damage induced by exogenous factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Protocol for ATM Antibody (NB100-307): Novus Biologicals [novusbio.com]
- 7. Quantification of Mitochondrial DNA (mtDNA) Damage and Error Rates by Real-time QPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A method for assessing damage to mitochondrial DNA caused by radiation and epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MRE11-RAD50-NBS1 Complex Is Sufficient to Promote Transcription by RNA Polymerase II at Double-Strand Breaks by Melting DNA Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. protocols.io [protocols.io]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mirin in a Laboratory Setting: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of mirin, a common Japanese rice wine, within a laboratory environment. Adherence to these procedures is critical to ensure the safety of all personnel and compliance with institutional and environmental regulations. While this compound is a food-grade product, its use in a laboratory context necessitates a formal disposal protocol.
Hazard Assessment and Classification
Before disposal, it is crucial to determine the appropriate waste stream for this compound. While primarily composed of fermented rice, sugar, and water, its classification as hazardous or non-hazardous waste can depend on its alcohol content and any potential contaminants from laboratory use.
One Safety Data Sheet (SDS) for a this compound product classifies it as a skin and eye irritant, with its waste designated as hazardous. However, in many contexts, food-grade materials with low alcohol content may be considered non-hazardous. The primary determinant for disposal is often the alcohol concentration. Ethanol solutions with a concentration of 24% or higher are typically classified as ignitable hazardous waste. Standard this compound has an alcohol content significantly lower than this threshold, generally ranging from 10% to 14%.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the classification and disposal of this compound.
Personal Protective Equipment (PPE)
Regardless of the disposal method, appropriate personal protective equipment should be worn to mitigate risks of skin and eye irritation.
-
Safety Goggles: To protect against splashes.
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Disposal Procedures
Based on the hazard assessment, follow the appropriate disposal path.
Non-Hazardous Disposal (Sink Disposal)
If this compound is deemed non-hazardous by your institution's EHS guidelines and has not been mixed with any hazardous materials, it may be eligible for sink disposal.
Step-by-Step Instructions:
-
Confirm Non-Hazardous Status: Verify with your EHS department that sink disposal is permissible for this compound.
-
Dilution: Turn on the cold water tap to a steady flow.
-
Slow Pouring: Slowly pour the this compound down the drain.
-
Continuous Flushing: Allow the water to run for an additional 30-60 seconds to ensure the this compound is thoroughly flushed through the plumbing system.
-
Log Entry: Record the disposal in the laboratory waste log, if applicable.
Hazardous Waste Disposal
If the this compound is considered hazardous due to high alcohol content, contamination with other chemicals, or institutional policy, it must be disposed of as chemical waste.
Step-by-Step Instructions:
-
Container Selection: Use a designated, compatible hazardous waste container with a secure lid. Do not use food-grade containers for hazardous waste collection.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and list the contents (e.g., "this compound (Aqueous Ethanol Solution)").
-
Accumulation: Store the sealed container in a designated satellite accumulation area.
-
Waste Pickup: Arrange for pickup by your institution's EHS department according to their established procedures.
-
Log Entry: Document the generation and disposal of the hazardous waste in the laboratory's hazardous waste log.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Hazard Classification | Dependent on institutional EHS guidelines. | |
| Alcohol Content Threshold for Hazardous Waste | Generally ≥ 24% for ignitable waste classification. | |
| Sink Disposal pH Range | Typically between 5.5 and 10.5 for non-hazardous liquids. | [1] |
| PPE Requirement | Safety goggles, gloves, lab coat. |
Decision-Making Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
This guide is intended to provide a general framework for the safe disposal of this compound. It is imperative to consult and adhere to the specific policies and procedures established by your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Mirin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as Mirin (CAS No. 299953-00-7), a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE) protocols are critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Recommended Personal Protective Equipment
Based on safety data sheets, the following personal protective equipment is recommended when handling this compound.[1][2] Adherence to these guidelines is crucial for preventing skin and eye irritation, as well as respiratory exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To prevent eye irritation or damage from accidental splashes or dust.[1] |
| Hand Protection | Protective Gloves | Wear appropriate protective gloves. | To prevent skin irritation upon contact.[1] |
| Skin and Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. | To protect the skin from potential irritation or absorption.[1] |
| Respiratory Protection | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To avoid breathing in dust, vapors, mist, or gas.[3] |
Handling and Disposal Protocols
Safe Handling:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste.[1]
-
Do not empty into drains.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
PPE Selection and Usage Workflow
The following diagram illustrates the logical workflow for selecting and using the appropriate Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
